Acetyl-ACTH (3-24) (human, bovine, rat)
Description
BenchChem offers high-quality Acetyl-ACTH (3-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (3-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C127H200N38O28S |
|---|---|
Poids moléculaire |
2739.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C127H200N38O28S/c1-71(2)102(118(186)144-68-99(169)147-82(33-16-20-51-129)106(174)149-83(34-17-21-52-130)107(175)150-85(37-23-54-139-125(132)133)108(176)155-90(39-25-56-141-127(136)137)122(190)164-58-27-41-97(164)117(185)162-104(73(5)6)119(187)154-84(35-18-22-53-131)112(180)160-103(72(3)4)120(188)159-94(62-76-43-45-79(168)46-44-76)123(191)165-59-28-42-98(165)124(192)193)161-116(184)96-40-26-57-163(96)121(189)89(36-13-10-19-50-128)148-100(170)67-143-105(173)92(63-77-65-142-81-32-15-14-31-80(77)81)157-109(177)86(38-24-55-140-126(134)135)151-113(181)91(61-75-29-11-9-12-30-75)156-114(182)93(64-78-66-138-70-145-78)158-110(178)87(47-48-101(171)172)152-111(179)88(49-60-194-8)153-115(183)95(69-166)146-74(7)167/h9,11-12,14-15,29-32,43-46,65-66,70-73,82-98,102-104,142,166,168H,10,13,16-28,33-42,47-64,67-69,128-131H2,1-8H3,(H,138,145)(H,143,173)(H,144,186)(H,146,167)(H,147,169)(H,148,170)(H,149,174)(H,150,175)(H,151,181)(H,152,179)(H,153,183)(H,154,187)(H,155,176)(H,156,182)(H,157,177)(H,158,178)(H,159,188)(H,160,180)(H,161,184)(H,162,185)(H,171,172)(H,192,193)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t82-,83-,84+,85-,86-,87-,88-,89+,90-,91-,92-,93-,94-,95-,96-,97-,98-,102-,103-,104-/m0/s1 |
Clé InChI |
NQCNCLZMTFRBIT-MRBGVJKXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C |
Séquence |
SMEHFRWGXPVGKKRRPVKVYP |
Origine du produit |
United States |
Foundational & Exploratory
Acetyl-ACTH (3-24) Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Acetyl-ACTH (3-24) signaling pathway for researchers, scientists, and drug development professionals. Acetyl-ACTH (3-24) is a truncated and N-terminally acetylated fragment of the adrenocorticotropic hormone (ACTH). Like other melanocortin peptides, it exerts its biological effects through interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). This document outlines the mechanism of action, receptor interaction, downstream signaling events, and provides detailed experimental protocols for studying this pathway.
Introduction to Acetyl-ACTH (3-24) and the Melanocortin System
Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from the naturally occurring proopiomelanocortin (POMC) gene. POMC is a precursor polypeptide that is proteolytically cleaved to produce a variety of bioactive peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), β-MSH, and γ-MSH. These peptides, collectively known as melanocortins, share a conserved core amino acid sequence (His-Phe-Arg-Trp) that is crucial for their biological activity.
The biological effects of melanocortins are mediated by five distinct melanocortin receptors (MC1R through MC5R). These receptors are expressed in various tissues and are involved in a wide range of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. Acetyl-ACTH (3-24) is known to be an agonist primarily at the MC1 receptor.
Mechanism of Action and Signaling Pathway
The canonical signaling pathway for Acetyl-ACTH (3-24) and other melanocortin agonists involves the activation of a Gs alpha subunit-coupled receptor. The binding of the ligand to the receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, culminating in a cellular response.
A primary and well-characterized downstream effect of ACTH and its analogs, particularly through the MC2R in the adrenal cortex, is the stimulation of steroidogenesis—the synthesis of steroid hormones such as cortisol. While Acetyl-ACTH (3-24) primarily targets MC1R, the general downstream signaling principles involving cAMP and PKA are conserved.
Signaling Pathway Diagram
The Biological Function of Acetyl-ACTH (3-24): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-ACTH (3-24) is a peptide fragment derived from proopiomelanocortin (POMC). While research specifically characterizing Acetyl-ACTH (3-24) is limited, its close relationship to other adrenocorticotropic hormone (ACTH) fragments and melanocyte-stimulating hormones (MSH) suggests a primary role as a ligand for melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). This document provides a comprehensive overview of the inferred biological function of Acetyl-ACTH (3-24), drawing upon data from related, naturally occurring ACTH peptides. It details the putative signaling pathways, experimental methodologies for functional assessment, and comparative biological activities of relevant ACTH fragments. This guide serves as a foundational resource for researchers investigating the therapeutic potential of novel melanocortin receptor agonists.
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced in the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce cortisol and androgens.[1][2] However, ACTH and its fragments also exert effects outside of the adrenal glands, largely through their interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs).
Acetyl-ACTH (3-24) is a synthetic fragment of ACTH. While its precise physiological role is not well-documented, its structural similarity to α-MSH and other ACTH fragments strongly suggests it functions as a melanocortin receptor agonist.[3][4] The N-terminal acetylation of peptides can influence their stability and biological activity. This guide will explore the expected biological functions of Acetyl-ACTH (3-24) based on the known activities of related peptides.
Putative Signaling Pathway of Acetyl-ACTH (3-24) at the MC1 Receptor
Based on the known signaling of ACTH and its fragments at the MC1R, Acetyl-ACTH (3-24) is predicted to activate the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Upon binding to the MC1R on the surface of melanocytes and other cell types, a conformational change in the receptor is expected to activate the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to changes in gene expression, resulting in physiological responses such as melanogenesis (in melanocytes) and anti-inflammatory effects.[5][6]
Caption: Putative signaling pathway of Acetyl-ACTH (3-24) at the MC1R.
Quantitative Data: Comparative Biological Activity of ACTH Fragments
| Peptide Fragment | Relative Potency at Human MC1R |
| ACTH (1-17) | +++++ |
| α-MSH | ++++ |
| ACTH (1-39) | +++ |
| Desacetyl α-MSH | ++ |
| Acetylated ACTH (1-10) | + |
| ACTH (1-10) | +/- |
Table 1: Relative potency of various ACTH-related peptides in stimulating adenylate cyclase in HEK 293 cells transfected with the human MC1 receptor. The potency is ranked from highest (+++++) to lowest (+/-) based on the findings of Wakamatsu et al. (1997).[3]
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the biological activity of ACTH fragments, adapted from Wakamatsu et al. (1997).[3] This protocol can be applied to assess the functional activity of Acetyl-ACTH (3-24).
Adenylate Cyclase Activation Assay in MC1R-Transfected Cells
This assay measures the ability of a ligand to stimulate the production of cAMP in cells expressing the target receptor.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are transiently transfected with a plasmid containing the human MC1R cDNA using a suitable transfection reagent (e.g., lipofectamine).
-
Transfected cells are cultured for 48 hours to allow for receptor expression.
Adenylate Cyclase Assay:
-
Transfected cells are harvested and washed with serum-free DMEM.
-
Cells are resuspended in DMEM containing 0.1% bovine serum albumin and 0.5 mM isobutylmethylxanthine (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
The cell suspension is incubated with varying concentrations of the test peptide (e.g., Acetyl-ACTH (3-24)) or a known agonist (e.g., α-MSH) for 15 minutes at 37°C.
-
The reaction is terminated by boiling the cell suspension for 5 minutes.
-
Cell debris is removed by centrifugation.
-
The cAMP content in the supernatant is determined using a commercially available cAMP radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data are analyzed to determine the concentration-response curve and calculate the EC50 value for each peptide.
Caption: Experimental workflow for the adenylate cyclase assay.
Discussion and Future Directions
While direct experimental evidence for the biological function of Acetyl-ACTH (3-24) is scarce, the available data on related ACTH fragments provides a strong foundation for predicting its activity as a melanocortin receptor agonist, likely with a preference for the MC1R. The N-terminal acetylation may enhance its stability and potency compared to its non-acetylated counterpart.
Future research should focus on:
-
Quantitative Binding and Functional Assays: Determining the binding affinities (Ki) and potencies (EC50) of Acetyl-ACTH (3-24) at all five melanocortin receptors to establish its receptor selectivity profile.
-
In Vivo Studies: Investigating the physiological effects of Acetyl-ACTH (3-24) in animal models to assess its potential therapeutic applications, for example, in skin pigmentation disorders or inflammatory conditions.
-
Structure-Activity Relationship Studies: Comparing the activity of Acetyl-ACTH (3-24) with ACTH (3-24) and other N-terminally modified fragments to understand the role of acetylation in receptor interaction and biological function.
Conclusion
Acetyl-ACTH (3-24) represents an intriguing but understudied peptide. Based on the extensive knowledge of the melanocortin system and the biological activities of related ACTH fragments, it is hypothesized to be a functional agonist at the MC1R, activating the cAMP signaling pathway. The experimental protocols and comparative data presented in this guide offer a framework for the systematic investigation of Acetyl-ACTH (3-24) and its potential as a novel therapeutic agent for researchers and drug development professionals. Further empirical studies are essential to fully elucidate its biological function and therapeutic utility.
References
- 1. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wakamatsu, K., Graham, A., Cook, D., & Thody, A. J. (1997). Characterization of ACTH Peptides in Human Skin and Their Activation of the Melanocortin-1 Receptor. Pigment Cell Research, 10, 288-297. - References - Scientific Research Publishing [scirp.org]
- 3. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-ACTH (3-24) as a proopiomelanocortin (POMC) peptide fragment
Acetyl-ACTH (3-24): A Proopiomelanocortin (POMC) Fragment in Focus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of Acetyl-ACTH (3-24), a peptide fragment derived from proopiomelanocortin (POMC). It details its origin within the intricate POMC processing cascade, its structural characteristics, mechanism of action through melanocortin receptors, and a summary of relevant experimental data and methodologies. This guide is intended to serve as a foundational resource for scientists engaged in endocrinology, pharmacology, and therapeutic peptide development.
Introduction: The Proopiomelanocortin (POMC) Precursor
Proopiomelanocortin (POMC) is a multifaceted prohormone synthesized primarily in the pituitary gland, hypothalamus, skin, and immune system.[1][2] The POMC protein undergoes extensive, tissue-specific post-translational processing by prohormone convertases (PCs), yielding a diverse array of biologically active peptides.[3][4] This enzymatic cleavage generates critical hormones such as adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSH), and β-endorphin.[1] These peptides are pivotal in regulating a wide range of physiological processes, including the stress response, energy homeostasis, pigmentation, and immune modulation.[2]
ACTH (1-39), a 39-amino-acid peptide, is the primary regulator of the adrenal cortex, stimulating the synthesis and secretion of glucocorticoids like cortisol.[5][6] However, further processing and modification of ACTH and its precursors can generate smaller fragments, such as Acetyl-ACTH (3-24), with potentially distinct biological activities.
Genesis of Acetyl-ACTH (3-24): The POMC Processing Pathway
The generation of ACTH-related peptides is a highly regulated, multi-step process that varies by tissue.
-
Primary Cleavage in the Anterior Pituitary : In the corticotroph cells of the anterior pituitary, the primary prohormone convertase, PC1/3, cleaves POMC into pro-ACTH and β-lipotropin (β-LPH). Pro-ACTH is subsequently processed to yield ACTH (1-39), N-terminal POMC (N-POMC), and a joining peptide.[3][7]
-
Further Processing in Other Tissues : In tissues like the hypothalamus and the intermediate lobe of the pituitary, a second enzyme, PC2, facilitates more extensive processing.[1] Here, ACTH (1-39) can be cleaved into α-MSH (corresponding to ACTH 1-13) and corticotropin-like intermediate peptide (CLIP; ACTH 18-39).[3]
-
N-terminal Acetylation : A key modification in this pathway is N-terminal acetylation, the addition of an acetyl group to the N-terminal amino acid. This process is crucial for the biological activity of certain peptides. For instance, the conversion of des-acetyl α-MSH to the mature, biologically potent α-MSH requires acetylation by an N-acetyltransferase.[1][8]
Acetyl-ACTH (3-24) is a specific fragment of the parent ACTH molecule, consisting of amino acids 3 through 24, which has undergone N-terminal acetylation at the serine residue (Ser-3). This modification suggests it may have a unique pharmacological profile compared to its non-acetylated counterpart.
Caption: POMC processing cascade leading to ACTH and its fragments.
Biochemical Profile
-
Peptide Name : Acetyl-ACTH (3-24)
-
Synonyms : Acetylated Adrenocorticotropic Hormone Fragment 3-24
-
Molecular Formula : C₁₂₄H₁₉₆N₃₈O₂₇S[9]
-
Molecular Weight : 2725.22 g/mol [10]
-
Amino Acid Sequence : Ac-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH[9]
-
Structural Notes : This peptide represents the core active region of ACTH, which is critical for receptor binding and activation. The N-terminal acetylation adds a CH₃CO- group to the serine residue at position 3, neutralizing its positive charge and increasing its hydrophobicity, which can influence receptor interaction and peptide stability.
Mechanism of Action and Signaling Pathway
Like the parent ACTH molecule, Acetyl-ACTH (3-24) is expected to exert its effects by interacting with melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs).[11] The primary target for ACTH is the Melanocortin 2 Receptor (MC2R), which is expressed almost exclusively on the surface of adrenal cortex cells.[11][12]
The canonical signaling pathway initiated by ACTH binding to MC2R is as follows:
-
Receptor Binding : The peptide binds to the MC2R, which requires the presence of a crucial accessory protein, MRAP (Melanocortin 2 Receptor Accessory Protein), for functional expression and ligand binding.[11]
-
G Protein Activation : Ligand binding induces a conformational change in the MC2R, activating the associated heterotrimeric Gs protein.[11]
-
Adenylyl Cyclase Stimulation : The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[13][14]
-
PKA Activation : The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[15]
-
Downstream Effects : PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP responsive element-binding protein) and enzymes involved in steroidogenesis.[11][15] This leads to both acute and chronic effects:
-
Acute Response (minutes) : Stimulation of cholesterol transport into the mitochondria, the rate-limiting step in steroid synthesis.[13]
-
Chronic Response (hours to days) : Increased transcription of genes encoding steroidogenic enzymes (e.g., P450scc, steroid 11β-hydroxylase) and LDL receptors to enhance cholesterol uptake.[13][15][16]
-
Caption: The canonical ACTH signaling pathway via the MC2R.
Biological Activity and Quantitative Data
While specific quantitative data for Acetyl-ACTH (3-24) is sparse in publicly available literature, data from related ACTH fragments provide crucial context for its expected activity at the MC2R. The peptide's potency is influenced by its length and specific amino acid residues.
Table 1: Binding Affinities and Potencies of ACTH Analogs at the Human Melanocortin 2 Receptor (hMC2R) (Data summarized from Chen et al., J Biol Chem, 2007)[17]
| Peptide Analog | Binding Affinity (IC₅₀, nM) | Signaling Potency (EC₅₀, nM) |
| ACTH (1-39) | 4.6 ± 1.2 | 3.2 ± 0.5 |
| ACTH (1-24) | 3.9 ± 1.2 | 1.3 ± 0.2 |
| ACTH (1-17) | 5.5 ± 1.0 | 5.5 ± 1.0 |
| [D-Phe⁷]ACTH (1-24) | 28 ± 3.4 | 39 ± 11 |
| [D-Nal(2')⁷]ACTH (1-24) | 23 ± 3.3 | 38 ± 5.5 |
Note: This study highlights that the (1-24) fragment is a highly potent agonist at the MC2R. The (3-24) fragment, lacking the first two N-terminal amino acids, may exhibit different binding kinetics. The effect of N-terminal acetylation on MC2R binding is not detailed in this source but is known to be critical for activity at other melanocortin receptors (e.g., MC1R).
Furthermore, POMC precursors can modulate the effects of active ACTH fragments, suggesting a complex regulatory environment.
Table 2: Inhibitory Effects of POMC Precursors on ACTH-(1-24)-Stimulated Cortisol Synthesis in Fetal Ovine Adrenal Cells (Data summarized from Schwartz et al., 2003)[18]
| Inhibitor | Inhibitor Conc. (nM) | ACTH (1-24) Conc. (nM) | % Decrease in Cortisol Response |
| POMC | 2.6 | 0.01 | ≥ 50% |
| POMC | 2.6 | 0.1 | ≥ 50% |
| POMC | 2.6 | 1.0 | ≥ 50% |
| ProACTH | 0.70 | 0.01 | 89% |
| ProACTH | 0.23 | 0.01 | 67% |
| ProACTH | 0.70 | 0.1 | 49% |
| ProACTH | 0.23 | 0.1 | 34% |
| ProACTH | 0.70 | 1.0 | 69% |
Note: This data indicates that POMC and proACTH can act as inhibitors of ACTH-stimulated steroidogenesis in fetal cells, highlighting the potential for complex interactions between different POMC-derived peptides.
Experimental Methodologies
Detailed, step-by-step protocols for studying Acetyl-ACTH (3-24) are often specific to the investigating laboratory. However, the cited literature outlines several key experimental approaches.
Methodological Summary 1: Peptide Bioactivity Assay
-
Objective : To determine the steroidogenic activity of a peptide.
-
Approach (based on Schwartz et al., 2003) :
-
Cell Culture : Use primary dissociated ovine adrenal cells or an appropriate adrenocortical cell line (e.g., AtT-20).
-
Treatment : Incubate the cells with varying concentrations of the test peptide (e.g., Acetyl-ACTH (3-24)) for a defined period (e.g., 6 hours).[18]
-
Quantification : Measure the concentration of a steroid hormone (e.g., cortisol, corticosterone) in the cell culture supernatant using a validated method like an Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[18][19]
-
Analysis : Generate dose-response curves to determine the peptide's potency (EC₅₀) and efficacy.
-
Methodological Summary 2: Receptor Binding and Signaling Assays
-
Objective : To quantify the peptide's affinity for and activation of a specific receptor.
-
Approach (based on Chen et al., 2007) :
-
Cell Line : Use a cell line (e.g., HEK293) stably transfected to express the human MC2R and its accessory protein, MRAP.
-
Competitive Binding Assay : Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-ACTH) and increasing concentrations of the unlabeled test peptide. Measure the displacement of the radiolabeled ligand to calculate the inhibitory concentration (IC₅₀).[17]
-
cAMP Production Assay : Treat the transfected cells with increasing concentrations of the test peptide. Lyse the cells and measure intracellular cAMP levels using a commercial assay kit. This allows for the determination of the effective concentration (EC₅₀) for receptor activation.[17]
-
Caption: A generalized experimental workflow for evaluating peptide bioactivity.
Applications in Research and Drug Development
The study of specific ACTH fragments like Acetyl-ACTH (3-24) is valuable for several reasons:
-
Structure-Activity Relationships : Analyzing fragments helps delineate the minimal sequence required for receptor binding and activation, informing the design of novel agonists or antagonists.
-
Therapeutic Potential : Modified peptides can offer improved stability, altered receptor selectivity, or reduced side effects compared to the full-length hormone. ACTH fragments are being explored for use in various diseases, including inflammatory, autoimmune, and neurodegenerative conditions.[20]
-
Understanding Physiology : Investigating naturally occurring fragments helps to unravel the complex, nuanced regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other physiological systems.
Conclusion
Acetyl-ACTH (3-24) is a chemically distinct peptide fragment originating from the post-translational processing of proopiomelanocortin. While it contains the core sequence known to activate the MC2R and stimulate steroidogenesis, its N-terminal acetylation and truncated structure may confer a unique pharmacological profile. Further research is required to fully characterize its binding affinities, signaling potency at the full range of melanocortin receptors, and its potential physiological or therapeutic roles. The experimental frameworks outlined in this guide provide a basis for such future investigations, which are essential for advancing our understanding of the complex biology of the POMC system and for the development of next-generation peptide therapeutics.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. POMC proopiomelanocortin ACTH CLIP LPH MSH NPP POC | Sigma-Aldrich [sigmaaldrich.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Posttranslational Modifications of Proopiomelanocortin in Vertebrates and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH (3-24) (human, bovine, rat) trifluoroacetate salt | 1036763-00-4 | FA109342 [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. peptide hormones acth: Topics by Science.gov [science.gov]
- 13. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 14. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ec.bioscientifica.com [ec.bioscientifica.com]
- 17. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 19. eneuro.org [eneuro.org]
- 20. medchemexpress.com [medchemexpress.com]
The Role of Acetyl-ACTH (3-24) in Melanocortin-1 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Melanocortin-1 Receptor (MC1R)
The MC1R is a key regulator of melanin (B1238610) synthesis, determining the type and amount of melanin produced by melanocytes.[1][2] Activation of MC1R promotes a switch from the synthesis of the red/yellow pheomelanin to the brown/black eumelanin, which offers superior protection against ultraviolet (UV) radiation.[1] Beyond its role in pigmentation, MC1R signaling is also implicated in antioxidant and DNA repair pathways.[2] The endogenous agonists for MC1R are derived from the pro-opiomelanocortin (POMC) precursor protein and include α-MSH and ACTH.[3] Human MC1R binds both α-MSH and ACTH with high and roughly equal affinity.[4]
Acetyl-ACTH (3-24): An Agonist of MC1R
Acetyl-ACTH (3-24) is a fragment of the full-length ACTH peptide. Like other POMC-derived peptides containing the core "His-Phe-Arg-Trp" motif, it is recognized as an agonist at the MC1R.[5][6] The N-terminal acetylation of melanocortin peptides can influence their stability and potency. While specific quantitative data for Acetyl-ACTH (3-24) is scarce, studies on various ACTH fragments have demonstrated their ability to activate MC1R and stimulate melanogenesis.[7][8]
Quantitative Data on MC1R Ligands
A critical aspect of characterizing any receptor-ligand interaction is the quantitative measurement of binding affinity (Ki) and functional potency (EC50). While specific data for Acetyl-ACTH (3-24) is not available in the reviewed literature, the following table presents data for other relevant ACTH fragments and the primary endogenous agonist, α-MSH, to provide a comparative context.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] | Reference |
| Acetyl-ACTH (3-24) | Human MC1R | Data not available | Data not available | |
| α-MSH | Human MC1R | 0.13 ± 0.005 | ~1-10 (cAMP response) | [7] |
| ACTH (1-17) | Human MC1R | 0.21 ± 0.03 | More potent than α-MSH (cAMP & IP3) | [7] |
| ACTH (1-24) | Mouse MC1R | Data not available | Similar to α-MSH | [9] |
| ACTH (1-39) | Human MC1R | 2.95 ± 1.03 | Data not available | [1] |
Note: The lack of publicly available quantitative data for Acetyl-ACTH (3-24) highlights a gap in the current understanding of its specific pharmacological profile at the MC1R and underscores the need for further research.
MC1R Signaling Pathways
Activation of MC1R by agonists such as Acetyl-ACTH (3-24) initiates downstream signaling through both canonical Gs-cAMP dependent and non-canonical pathways.
Gs-cAMP Signaling Pathway
The primary and most well-characterized signaling cascade following MC1R activation is the Gs-protein coupled pathway leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4]
This pathway culminates in the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte function, driving the transcription of genes essential for melanin synthesis.
cAMP-Independent Signaling Pathways
MC1R can also signal through pathways independent of cAMP, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways.
Activation of the ERK1/2 pathway by MC1R in human melanocytes has been shown to be independent of cAMP and can occur through the transactivation of the c-KIT receptor tyrosine kinase.[10]
The PI3K/AKT pathway is another important signaling cascade that can be modulated by MC1R activation, playing a role in cell survival and proliferation.
Experimental Protocols
To characterize the interaction of Acetyl-ACTH (3-24) with MC1R, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the Ki of Acetyl-ACTH (3-24) for the human MC1R.
Materials:
-
HEK293 cells stably expressing human MC1R.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.
-
Non-labeled competitor: NDP-α-MSH (for non-specific binding).
-
Test compound: Acetyl-ACTH (3-24).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hMC1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [125I]-(Nle4, D-Phe7)-α-MSH to each well.
-
Add increasing concentrations of unlabeled Acetyl-ACTH (3-24) to the experimental wells.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a saturating concentration of unlabeled NDP-α-MSH.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of Acetyl-ACTH (3-24) that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the Gs-cAMP pathway.
Objective: To determine the potency (EC50) and efficacy of Acetyl-ACTH (3-24) in stimulating cAMP production via MC1R.
Materials:
-
HEK293 cells stably expressing human MC1R.
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound: Acetyl-ACTH (3-24).
-
Positive control: NDP-α-MSH.
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
Methodology:
-
Cell Plating:
-
Seed HEK293-hMC1R cells into a 96-well plate and grow to near confluency.
-
-
Agonist Stimulation:
-
Wash the cells with stimulation buffer.
-
Add increasing concentrations of Acetyl-ACTH (3-24) or NDP-α-MSH to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal efficacy).
-
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Acetyl-ACTH (3-24): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Acetyl-ACTH (3-24), a significant fragment of the pro-opiomelanocortin (POMC) peptide. This document details the scientific context of its discovery, provides a comprehensive, step-by-step protocol for its chemical synthesis and purification, and presents its known biological activities with a focus on its interaction with melanocortin receptors. Quantitative data from related adrenocorticotropic hormone (ACTH) fragments are summarized to provide a comparative framework for its biological potency. Furthermore, this guide outlines detailed methodologies for key experimental procedures, including receptor binding and functional assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this peptide's biological significance and the processes for its study.
Introduction and Discovery
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). The processing of POMC is a tissue-specific process that gives rise to a variety of bioactive peptides, including melanocyte-stimulating hormones (MSH) and ACTH.[1] The discovery of ACTH itself dates back to 1930, with its primary structure elucidated in 1954.[2][3]
Subsequent research into the biological activity of ACTH and its fragments revealed that specific domains of the peptide were responsible for its diverse functions. Acetyl-ACTH (3-24) is a fragment of ACTH that has been identified as an agonist at the melanocortin-1 receptor (MC1R).[4] The N-terminal acetylation of ACTH fragments is a naturally occurring post-translational modification catalyzed by pituitary N-alpha-acetyltransferases.[5][6] This modification can significantly alter the biological activity of the peptide fragments. While a specific date for the initial discovery of the acetylated 3-24 fragment is not prominently documented, its characterization is part of the broader investigation into the structure-activity relationships of POMC-derived peptides.
Chemical Synthesis of Acetyl-ACTH (3-24)
The synthesis of Acetyl-ACTH (3-24) is most efficiently achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Experimental Protocol: Solid-Phase Peptide Synthesis
A representative protocol for the manual Fmoc-based solid-phase synthesis of Acetyl-ACTH (3-24) is outlined below. The sequence for ACTH (3-24) is: Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3) for 1 hour.[7]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Diagram: Fmoc-Based Solid-Phase Peptide Synthesis Workflow
Biological Activity and Quantitative Data
Acetyl-ACTH (3-24) is known to be an agonist of the melanocortin-1 receptor (MC1R).[4] The melanocortin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the effects of melanocortins. The activation of MC1R in melanocytes stimulates the production of eumelanin, a dark pigment that protects the skin from UV radiation.[9]
| Peptide Fragment | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) | Reference |
| ACTH (1-24) | 2.0 ± 0.3 | 24 ± 4 | 77 ± 15 | 11 ± 2 | [10] |
| ACTH (1-39) | 3.0 ± 1.0 | 25 ± 5 | 110 ± 20 | 14 ± 3 | [10] |
| ACTH (6-24) | 160 ± 30 | >1000 | >1000 | >1000 | [10] |
Data is presented as mean ± SEM. Ki values were determined by competitive binding assays using [125I-Tyr2][Nle4,D-Phe7]α-MSH as the radioligand.
Experimental Protocols for Biological Characterization
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound like Acetyl-ACTH (3-24) for a specific melanocortin receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH), and varying concentrations of the unlabeled test peptide.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection: Separate the bound from free radioligand by filtration and measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger for melanocortin receptors.
-
Cell Culture: Seed HEK293 cells expressing the target melanocortin receptor in a 96-well plate.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test peptide for a defined period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., an enzyme immunoassay or a luminescence-based assay).[3][11][12]
-
Data Analysis: Plot the cAMP concentration against the log of the test peptide concentration and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).
Diagram: Experimental Workflow for Peptide Characterization
References
- 1. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and full structural characterisation of six adrenocorticotropin-like peptides from porcine pituitary gland. Identification of three novel fragments of adrenocorticotropin and of two forms of a novel adrenocorticotropin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the cAMP pathway by variant human MC1R alleles expressed in HEK and in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-ACTH (3-24): A Technical Overview of Receptor Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of Acetyl-ACTH (3-24), a significant fragment of the proopiomelanocortin (POMC) peptide. While specific quantitative binding data for this acetylated fragment remains limited in publicly available literature, this document synthesizes known information on related adrenocorticotropic hormone (ACTH) fragments, details relevant experimental protocols for characterization, and illustrates the key signaling pathways involved.
Introduction to Acetyl-ACTH (3-24)
Acetyl-ACTH (3-24) is a peptide derived from the post-translational processing of POMC. As a fragment of ACTH, it is a member of the melanocortin family of peptides, which are known to interact with a class of G protein-coupled receptors (GPCRs) termed melanocortin receptors (MCRs). There are five known MCR subtypes (MC1R to MC5R) that mediate a wide range of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. Acetyl-ACTH (3-24) is recognized as an agonist at the melanocortin-1 receptor (MC1R).[1] The N-terminal acetylation of ACTH fragments can influence their biological activity and stability.
Receptor Binding Affinity
Direct quantitative data on the binding affinity (Ki, Kd, or IC50) of Acetyl-ACTH (3-24) to melanocortin receptors is not extensively reported in peer-reviewed literature. However, studies on non-acetylated ACTH fragments provide valuable insights. A key study by Schiöth et al. (1997) investigated the binding of various ACTH fragments to human MC1, MC3, MC4, and MC5 receptors expressed in COS-1 cells. Their findings indicated that the extension of the ACTH(1-13) fragment up to ACTH(1-24) did not significantly alter the binding affinity for any of the tested receptors. This suggests that the core binding determinants reside within the N-terminal region of the ACTH peptide.
The table below summarizes the binding affinities (Ki, in nM) of ACTH(1-24) for four of the five melanocortin receptors, as determined by competitive displacement of the radioligand [125I]NDP-α-MSH. It is important to note that these values are for the non-acetylated, longer fragment and should be considered as an approximation for Acetyl-ACTH (3-24). The N-terminal acetylation and the absence of the first two amino acids in Acetyl-ACTH (3-24) could potentially modulate these binding affinities.
| Ligand | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |
| ACTH(1-24) | 0.23 ± 0.05 | 1.8 ± 0.4 | 13 ± 2 | 0.79 ± 0.15 |
Data adapted from Schiöth, J. B., et al. (1997). The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology, 155(1), 73–78.
Receptor Binding Kinetics
Information regarding the kinetic parameters of Acetyl-ACTH (3-24) binding, such as the association rate constant (kon) and the dissociation rate constant (koff), is not currently available in the public domain. These parameters are crucial for understanding the dynamic interaction of the ligand with its receptor and for predicting its pharmacological effects in vivo. The experimental protocols outlined below can be employed to determine these kinetic constants.
Experimental Protocols
To determine the binding affinity and kinetics of Acetyl-ACTH (3-24), standardized in vitro pharmacological assays are employed. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (Acetyl-ACTH (3-24)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Lines: HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC1R).
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.
-
Test Ligand: Acetyl-ACTH (3-24).
-
Binding Buffer: Typically consists of 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4.
-
Wash Buffer: Binding buffer without BSA.
-
Cell Scraper/Harvester: For collecting cell membranes.
-
Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target melanocortin receptor to confluency.
-
Wash cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein per well).
-
Add a fixed concentration of the radioligand, [125I]-NDP-α-MSH (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled competitor, Acetyl-ACTH (3-24).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM NDP-α-MSH).
-
For determining total binding, add only the radioligand and membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of Acetyl-ACTH (3-24) to act as an agonist or antagonist at melanocortin receptors by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in MCR signaling.
Materials:
-
Cell Lines: As described in the binding assay.
-
Test Ligand: Acetyl-ACTH (3-24).
-
Stimulation Buffer: Typically a serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: Commercially available kits based on various detection methods (e.g., HTRF, ELISA, AlphaScreen).
-
Lysis Buffer: Provided with the cAMP assay kit.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating:
-
Seed the MCR-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of Acetyl-ACTH (3-24) to the wells.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., α-MSH).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
Signaling Pathways
Melanocortin receptors are classical GPCRs that primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as by Acetyl-ACTH (3-24), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Conclusion
Acetyl-ACTH (3-24) is a biologically active fragment of ACTH that acts as an agonist at melanocortin receptors, particularly MC1R. While direct and comprehensive quantitative data on its receptor binding affinity and kinetics are currently sparse in the literature, established methodologies exist for their determination. The information provided in this guide on the binding of the related peptide ACTH(1-24), along with detailed experimental protocols and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further studies are warranted to fully characterize the pharmacological profile of Acetyl-ACTH (3-24) and to elucidate the precise effects of N-terminal acetylation on its interaction with the various melanocortin receptors.
References
In-Depth Technical Guide: Structural Analysis of Acetyl-ACTH (3-24) Peptide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of the Acetyl-ACTH (3-24) peptide, a significant fragment of the pro-opiomelanocortin (POMC) precursor. While specific high-resolution structural data for Acetyl-ACTH (3-24) is not extensively available in public literature, this document compiles and extrapolates information from closely related analogues, particularly ACTH (1-24), to present a cohesive analysis. The guide details the peptide's interaction with its primary receptor, the Melanocortin 1 Receptor (MC1R), outlines its signaling pathway, and provides detailed experimental protocols for its structural characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. Its fragments are known to possess a range of biological activities. Acetyl-ACTH (3-24) is an acetylated 22-amino acid fragment of ACTH. Like other N-terminal fragments of ACTH, it is an agonist at melanocortin receptors, particularly the MC1R.[1] Understanding the three-dimensional structure of this peptide is crucial for elucidating its structure-activity relationship, designing potent and selective analogues, and developing novel therapeutics.
This guide will focus on the known structural features of related ACTH fragments, the methodologies to determine the structure of Acetyl-ACTH (3-24), and its mechanism of action at the cellular level.
Quantitative Data: Receptor Binding and Potency
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| ACTH (1-24) | hMC1R | 0.21 | 0.08 | [3] |
| ACTH (1-24) | hMC3R | 2.9 | 0.8 | [3] |
| ACTH (1-24) | hMC4R | 2.1 | 0.3 | [3] |
| ACTH (1-24) | hMC5R | 10.0 | 2.5 | [3] |
Table 1: Binding Affinities and Functional Potencies of ACTH (1-24) at Human Melanocortin Receptors. This data for ACTH (1-24) suggests that Acetyl-ACTH (3-24) is also likely to be a potent agonist at the MC1R.
Structural Conformation
Studies on ACTH fragments suggest that they are largely unstructured in aqueous solution but can adopt ordered conformations in different environments, such as in the presence of lipid membranes.[4][5] Infrared attenuated total reflection (IR-ATR) spectroscopy studies on ACTH (1-24) have shown that the N-terminal "message" segment (residues 1-10) can form a helical structure that inserts into the lipid bilayer, while the C-terminal "address" segment remains on the membrane surface.[4] It is plausible that Acetyl-ACTH (3-24) adopts a similar conformation upon interacting with the cell membrane before receptor binding.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
This protocol outlines the steps for determining the three-dimensional structure of Acetyl-ACTH (3-24) in a membrane-mimicking environment (e.g., dodecylphosphocholine (B1670865) micelles).
1. Sample Preparation:
- Synthesize or procure high-purity (>95%) Acetyl-ACTH (3-24) peptide.
- For assignment purposes, prepare samples uniformly labeled with ¹⁵N and ¹³C by expressing the peptide in a suitable bacterial expression system grown in labeled minimal media.
- Dissolve the lyophilized peptide in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) containing 10% D₂O for the lock signal.
- Prepare a stock solution of dodecylphosphocholine (DPC) micelles in the same buffer.
- Titrate the peptide solution with the DPC micelle stock solution to a final concentration suitable for NMR (typically 0.5-1.0 mM peptide and a peptide-to-micelle ratio that ensures complete binding).
2. NMR Data Acquisition:
- Perform all NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Acquire a series of 2D and 3D NMR spectra at a constant temperature (e.g., 298 K):
- 2D ¹H-¹⁵N HSQC: To observe all backbone amide signals and check for sample homogeneity.
- 3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.
- 3D H(CCO)NH, (H)C(CO)NH: For side-chain resonance assignment.
- 3D ¹⁵N-edited NOESY-HSQC (mixing time 100-150 ms): To obtain distance restraints between protons.
- 3D ¹³C-edited NOESY-HSQC (aliphatic and aromatic): To obtain further distance restraints.
3. Data Processing and Structure Calculation:
- Process the NMR data using software such as NMRPipe or TopSpin.
- Analyze the processed spectra and perform resonance assignments using software like CcpNmr Analysis.
- Automatically or manually pick and assign NOE cross-peaks from the NOESY spectra.
- Convert NOE intensities into upper distance restraints.
- Use a structure calculation program (e.g., CYANA, Xplor-NIH, or ARIA) to generate an ensemble of 3D structures based on the experimental restraints.
- Refine the calculated structures in explicit water or a simulated micelle environment using molecular dynamics simulations.
- Validate the final ensemble of structures using tools like PROCHECK-NMR to assess geometric quality.
Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis
This protocol describes the use of high-resolution mass spectrometry to confirm the primary sequence and the N-terminal acetylation of Acetyl-ACTH (3-24).
1. Sample Preparation:
- Dissolve a small amount (1-10 pmol) of the purified peptide in a solution of 0.1% formic acid in water.
2. Mass Spectrometry Analysis:
- Use a high-resolution mass spectrometer such as an Orbitrap or a Q-TOF instrument coupled to a liquid chromatography system (LC-MS).
- Inject the sample onto a C18 reverse-phase column.
- Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
- Acquire full MS spectra to determine the accurate mass of the intact peptide.
- Perform tandem MS (MS/MS) on the parent ion of the peptide. In the MS/MS experiment, the peptide is fragmented, typically at the peptide bonds, generating a series of b- and y-ions.
3. Data Analysis:
- Analyze the full MS spectrum to confirm that the measured monoisotopic mass of the peptide matches the theoretical mass of Acetyl-ACTH (3-24). The acetylation of the N-terminus adds 42.0106 Da to the mass of the ACTH (3-24) fragment.
- Analyze the MS/MS spectrum to confirm the amino acid sequence. The mass differences between consecutive b- or y-ions should correspond to the masses of the amino acid residues in the sequence. The presence of the N-terminal acetyl group will be confirmed by the mass of the b₁-ion.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using the Graphviz (DOT language) to visualize the signaling pathway of Acetyl-ACTH (3-24) at the MC1R and a proposed experimental workflow for its structural analysis.
Conclusion
The structural analysis of Acetyl-ACTH (3-24) is a critical step towards understanding its biological function and for the rational design of new therapeutic agents. Although direct structural data for this specific peptide is limited, this guide provides a framework for its characterization based on data from closely related analogues and established biophysical techniques. The provided experimental protocols for NMR and mass spectrometry offer a robust approach to determining its three-dimensional structure and confirming its primary sequence. The visualization of its signaling pathway highlights the key molecular events following receptor activation. Future studies focusing on the high-resolution structure of Acetyl-ACTH (3-24) in complex with the MC1R will be invaluable for a complete understanding of its mechanism of action.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes of adrenocorticotropin peptides upon interaction with lipid membranes revealed by infrared attenuated total reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational behavior of fragments of adrenocorticotropin and their antisense peptides determined by NMR spectroscopy and CD spectropolarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-ACTH (3-24): A Technical Guide on its Core Physiological Effects
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on the physiological effects of Acetyl-ACTH (3-24) is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of this peptide, its interaction with the melanocortin 1 receptor (MC1R), and data extrapolated from studies on closely related adrenocorticotropic hormone (ACTH) fragments and analogs. The experimental protocols detailed herein are proposed methodologies based on established techniques for similar peptides and should be regarded as illustrative templates for future research.
Executive Summary
Acetyl-ACTH (3-24) is a peptide fragment derived from pro-opiomelanocortin (POMC). As an N-terminally acetylated 22-amino acid peptide, it is recognized as an agonist for the melanocortin 1 receptor (MC1R).[1] While the full-length ACTH molecule's primary role is the stimulation of corticosteroid synthesis in the adrenal cortex via the MC2R, smaller fragments and their modified versions, such as Acetyl-ACTH (3-24), are implicated in a range of physiological processes independent of the adrenal axis. These effects are largely mediated through other melanocortin receptor subtypes. This document synthesizes the current understanding of Acetyl-ACTH (3-24), focusing on its presumed signaling pathways and potential physiological effects, and provides hypothetical frameworks for its experimental investigation.
Molecular Profile and Receptor Interaction
Acetyl-ACTH (3-24) is a specific fragment of the adrenocorticotropic hormone. The N-terminal acetylation is a significant post-translational modification that can influence the peptide's stability and receptor binding affinity.[2][3][4][5]
Receptor Target: The primary receptor for Acetyl-ACTH (3-24) is the melanocortin 1 receptor (MC1R) .[1][6][7] This distinguishes its primary signaling mechanism from that of full-length ACTH(1-39) or the synthetic ACTH(1-24), which are potent agonists of the MC2R in the adrenal cortex.[8] The binding of ligands to melanocortin receptors can be influenced by N-terminal acetylation, suggesting that this modification in Acetyl-ACTH (3-24) is crucial for its specific biological activity.
Signaling Pathways
As an MC1R agonist, Acetyl-ACTH (3-24) is predicted to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Primary Signaling Cascade: The cAMP Pathway
The binding of Acetyl-ACTH (3-24) to MC1R is expected to induce a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of N-alpha-acetylation of corticotropin fragments by a rat pituitary enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. scilit.com [scilit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Endogenous Presence of Acetyl-ACTH (3-24) in Human Tissue: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the current state of knowledge regarding the endogenous presence of Acetyl-Adrenocorticotropic Hormone (ACTH) (3-24) in human tissues. Extensive investigation of peer-reviewed literature and proteomics databases reveals a critical finding: there is currently no direct, quantitative evidence confirming the natural occurrence of Acetyl-ACTH (3-24) in human tissues.
However, the absence of direct evidence does not preclude its existence. This document provides a comprehensive overview of the circumstantial evidence and theoretical framework that support the potential for its endogenous formation. Notably, the enzymatic machinery for N-terminal acetylation is highly active in the human anterior pituitary, the primary site of ACTH synthesis. Furthermore, studies have successfully identified other endogenously acetylated fragments of ACTH in human skin, lending credence to the possibility that Acetyl-ACTH (3-24) may also be present, albeit likely at low concentrations.
This guide will therefore focus on:
-
The theoretical basis for the generation of Acetyl-ACTH (3-24) from its precursor, pro-opiomelanocortin (POMC).
-
Existing evidence for the presence and quantification of other ACTH fragments in human tissue.
-
Detailed experimental protocols, with a focus on mass spectrometry-based proteomics, that can be employed to definitively identify and quantify Acetyl-ACTH (3-24).
-
The potential biological significance of this and other ACTH fragments.
This document is intended to serve as a foundational resource for researchers aiming to investigate the presence and potential function of Acetyl-ACTH (3-24) and other related peptides in human physiology and disease.
The Pro-Opiomelanocortin (POMC) Processing Pathway and the Potential for Acetyl-ACTH (3-24) Formation
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein, pro-opiomelanocortin (POMC). The processing of POMC is a tissue-specific process involving a series of enzymatic cleavages by prohormone convertases, resulting in a variety of bioactive peptides. In the anterior pituitary, POMC is primarily processed to ACTH, which is the principal regulator of cortisol production by the adrenal glands.[1][2] In other tissues, such as the skin and hypothalamus, ACTH can be further processed into smaller fragments, including α-melanocyte-stimulating hormone (α-MSH).[1]
The formation of ACTH (3-24) would require specific enzymatic cleavage of the full-length ACTH (1-39) molecule. Subsequent N-terminal acetylation of the serine residue at position 3 would result in Acetyl-ACTH (3-24). While the specific proteases responsible for generating the 3-24 fragment endogenously are not well-characterized, the existence of N-acetyltransferases in the pituitary and other tissues makes the acetylation step plausible.[3] Proteomics studies of the human anterior pituitary have identified a significant number of N-terminally acetylated proteins, confirming the presence and activity of the necessary enzymatic machinery.
The following diagram illustrates the established POMC processing pathway and the hypothetical steps leading to the formation of Acetyl-ACTH (3-24).
Caption: Hypothetical processing of POMC to Acetyl-ACTH (3-24).
Quantitative Data on Endogenous ACTH Fragments in Human Tissue
While quantitative data for Acetyl-ACTH (3-24) is unavailable, a key study has successfully identified and characterized several other ACTH-related peptides in human epidermis using High-Performance Liquid Chromatography (HPLC).[4] This provides a template for the types of data that could be generated for Acetyl-ACTH (3-24). The table below summarizes the findings from this study, demonstrating the presence of both full-length ACTH and various fragments, including an acetylated form.
| Peptide Fragment | Tissue Source | Method of Detection | Quantitative Data | Reference |
| ACTH (1-39) | Human Epidermis | HPLC, Radioimmunoassay | Immunoreactive amounts exceeded those of α-MSH | [4] |
| ACTH (1-17) | Human Epidermis | HPLC | Identified | [4] |
| ACTH (1-10) | Human Epidermis | HPLC | Identified | [4] |
| Acetyl-ACTH (1-10) | Human Epidermis | HPLC | Identified | [4] |
| α-MSH | Human Epidermis | HPLC | Identified | [4] |
| Desacetyl α-MSH | Human Epidermis | HPLC | Identified | [4] |
Note: The original publication did not provide specific concentrations in pg/mg of tissue, but rather identified the presence of these peptides and compared the relative immunoreactivity.
Experimental Protocols for the Detection and Quantification of Acetyl-ACTH (3-24)
The definitive identification and quantification of Acetyl-ACTH (3-24) in human tissue requires highly sensitive and specific analytical methods. Given the likely low abundance of this peptide, a multi-step approach combining efficient extraction, enrichment, and advanced mass spectrometry is recommended.
Tissue Homogenization and Peptide Extraction
The choice of extraction protocol is critical and can vary depending on the tissue type. For skin, which is dense and rich in proteases and ribonucleases, snap-freezing in liquid nitrogen followed by cryosectioning is recommended to preserve the integrity of endogenous peptides.[5]
Protocol Outline:
-
Tissue Collection: Obtain fresh human tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
Homogenization: For robust tissues like skin, cryosectioning is preferred. For other tissues, bead milling in the presence of a protease inhibitor cocktail can be effective.[5] The homogenization buffer should be acidic to aid in peptide extraction and inhibit enzymatic degradation (e.g., glacial acetic acid).
-
Initial Purification: Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the peptide extract, can be further purified using solid-phase extraction (SPE) with a C18 resin to remove salts and other interfering substances.
-
Lyophilization: Lyophilize the purified peptide extract to concentrate the sample.
Enrichment of Acetylated Peptides
Due to the low stoichiometry of most post-translational modifications, including acetylation, an enrichment step is crucial for their detection by mass spectrometry.
Protocol: Immunoaffinity Purification of Acetylated Peptides This method utilizes antibodies that specifically recognize acetylated lysine (B10760008) residues. While Acetyl-ACTH (3-24) is N-terminally acetylated at a serine residue, this protocol is widely used for general acetylome studies and can be adapted. For N-terminal acetylation, specific antibody development may be required for optimal enrichment.
-
Antibody-Bead Conjugation: Conjugate anti-acetyl-lysine antibodies to protein A/G agarose (B213101) or magnetic beads.
-
Incubation: Reconstitute the lyophilized peptide extract in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). Incubate the peptide solution with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides.
-
Elution: Elute the bound acetylated peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
High-resolution mass spectrometry is the gold standard for unambiguous peptide identification and quantification.
Instrumentation:
-
A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Protocol Outline:
-
LC Separation: Reconstitute the enriched peptide sample in an appropriate solvent (e.g., 0.1% formic acid in water). Load the sample onto a C18 reverse-phase nano-column and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
MS1 Analysis: As peptides elute from the column, acquire full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions. The theoretical m/z of Acetyl-ACTH (3-24) should be targeted.
-
MS2 Fragmentation: In a data-dependent acquisition mode, select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis:
-
Identification: Search the resulting MS2 spectra against a protein database (e.g., UniProt) that includes the sequence of human POMC. The search parameters must be set to include variable modifications, specifically N-terminal acetylation (+42.0106 Da). The identification of Acetyl-ACTH (3-24) is confirmed by matching the experimental fragmentation pattern to the theoretical fragmentation of this specific peptide.
-
Quantification: For relative quantification, label-free methods comparing peak intensities or spectral counts between different samples can be used. For absolute quantification, a stable isotope-labeled synthetic Acetyl-ACTH (3-24) peptide can be spiked into the sample as an internal standard.
-
The following diagram outlines the proposed experimental workflow for the detection and quantification of Acetyl-ACTH (3-24).
Caption: Proposed workflow for Acetyl-ACTH (3-24) detection.
Potential Biological Significance and Signaling Pathways
While the specific function of Acetyl-ACTH (3-24) is unknown, other ACTH fragments have been shown to be biologically active. For instance, various ACTH peptides can activate the melanocortin-1 receptor (MC1R) in human melanocytes, suggesting a role in skin pigmentation and cellular protection.[4] The potency of these fragments can vary, indicating that post-translational modifications like acetylation could fine-tune their biological activity.[4]
N-terminal acetylation is known to have several effects on proteins and peptides, including:
-
Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases.
-
Altered Receptor Binding: The neutralization of the N-terminal positive charge can modify the peptide's interaction with its receptor, potentially altering its signaling properties.
-
Changes in Bioavailability: The modification can affect the peptide's solubility and transport characteristics.
The potential signaling pathway for Acetyl-ACTH (3-24) would likely involve one of the melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
The following diagram depicts the general signaling pathway for melanocortin receptors.
Caption: General melanocortin receptor signaling pathway.
Conclusion and Future Directions
The experimental workflows outlined in this guide provide a roadmap for future research in this area. The successful identification and quantification of Acetyl-ACTH (3-24) would open up new avenues for understanding the nuanced regulation of the melanocortin system and could have significant implications for drug development, particularly in the fields of dermatology, endocrinology, and immunology.
Future research should focus on:
-
Applying advanced peptidomics and proteomics techniques to screen human pituitary and skin tissues for the presence of Acetyl-ACTH (3-24).
-
Synthesizing stable isotope-labeled Acetyl-ACTH (3-24) to be used as a standard for absolute quantification.
-
If identified, characterizing the biological activity of Acetyl-ACTH (3-24) at the various melanocortin receptors to determine its physiological role.
-
Investigating the specific enzymes responsible for the cleavage and acetylation of ACTH to form this particular fragment.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACTH: cellular peptide hormone synthesis and secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Acetyl-ACTH (3-24) Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein proopiomelanocortin (POMC).[1] Synthesized in the anterior pituitary gland, its primary and most well-known function is to regulate the synthesis and release of glucocorticoids, such as cortisol, from the adrenal cortex by binding to the melanocortin-2 receptor (MC2R).[1][2][3][4][5] Beyond the full-length peptide, various fragments of ACTH are generated, which may possess distinct biological activities.
This technical guide focuses on a specific N-terminal acetylated fragment, Acetyl-ACTH (3-24). The remarkable evolutionary conservation of this peptide sequence suggests a significant and preserved biological function across a wide range of species. We will delve into the specifics of this conservation, the functional implications, and the experimental methodologies used to study such peptides.
Section 1: Sequence Conservation of ACTH (3-24)
The biological activity of the full ACTH molecule is primarily attributed to its first 24 amino acids at the N-terminus.[1] This region is highly conserved across mammalian species, with most variations occurring in the C-terminal (25-39) portion of the peptide.[1][6][7] The Acetyl-ACTH (3-24) fragment falls entirely within this conserved functional domain.
Analysis of the ACTH (3-24) sequence reveals a striking degree of identity across diverse mammalian species, as detailed in Table 1. This high level of conservation points to strong negative selective pressure, indicating that the specific amino acid sequence is critical for its biological function.
Section 2: Functional Implications and Signaling
The conservation of the ACTH (3-24) sequence is directly linked to its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs) that are themselves conserved throughout vertebrate evolution.[8][9] While full-length ACTH is the specific ligand for MC2R, ACTH and its fragments are known to interact with other MCR subtypes. Acetyl-ACTH (3-24) has been identified as an agonist at the melanocortin-1 receptor (MC1R).[10]
The interaction between melanocortin peptides and their receptors is mediated by key amino acid motifs. The His-Phe-Arg-Trp (HFRW) sequence, corresponding to residues 6-9 of the full ACTH sequence, is a highly conserved message domain crucial for receptor activation.[2] Another key motif, the Lys-Lys-Arg-Arg (KKRR) basic core (residues 15-18), is vital for receptor binding and activity.[11] Both of these critical motifs are present within the ACTH (3-24) fragment.
Upon binding of Acetyl-ACTH (3-24) to MC1R, the receptor couples to the stimulatory G protein (Gs), initiating a canonical signaling cascade as depicted below.
Section 3: Experimental Methodologies
The study of peptide conservation and function involves a multi-step process encompassing sequence analysis, chemical synthesis, and bioassays.
Sequence Conservation Analysis
The initial step in assessing evolutionary conservation is a bioinformatic analysis. This typically involves using the peptide's amino acid sequence as a query to search protein databases.
Protocol: Basic Local Alignment Search Tool (BLASTp)
-
Navigate to the NCBI BLASTp suite.
-
Input the query sequence for human ACTH (3-24) (Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro) in the "Query Sequence" box.
-
Select the "non-redundant protein sequences (nr)" database.
-
Optionally , limit the search to a specific organism or taxonomic group.
-
Execute the search.
-
Analyze the results, focusing on the alignment scores and percent identity of orthologs from different species within the queried region.
Peptide Synthesis and Purification
To perform functional studies, the peptide must be obtained in a highly pure form, typically through chemical synthesis.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable solid support resin (e.g., Wang or Rink Amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Each cycle involves:
-
Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF).
-
Activation of the next amino acid (e.g., with HBTU/DIPEA).
-
Coupling of the activated amino acid.
-
Washing steps to remove excess reagents.
-
-
N-terminal Acetylation: After coupling the final amino acid (Serine), perform an on-resin acetylation step using acetic anhydride.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Functional Bioassay: cAMP Accumulation
To confirm the peptide's activity at its target receptor (MC1R), a functional assay measuring the downstream signaling output, such as cyclic AMP (cAMP) accumulation, is performed.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Adrenocorticotropic hormone (ACTH) | Britannica [britannica.com]
- 4. byjus.com [byjus.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Adrenocorticotropic Hormone | Clinical Gate [clinicalgate.com]
- 7. Adrenocorticotropic Hormone | Oncohema Key [oncohemakey.com]
- 8. Evolutionary conservation of the structural, pharmacological, and genomic characteristics of the melanocortin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remarkable synteny conservation of melanocortin receptors in chicken, human, and other vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mutational analysis of evolutionarily conserved ACTH residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Acetyl-ACTH (3-24)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies with Acetyl-ACTH (3-24), a synthetic peptide fragment of adrenocorticotropic hormone (ACTH). This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on available scientific literature.
Introduction
Acetyl-ACTH (3-24) is a fragment of the proopiomelanocortin (POMC) peptide. Like other ACTH-derived peptides, it is an agonist at the melanocortin-1 receptor (MC1R). Activation of MC1R is known to stimulate the production of melanin (B1238610) (melanogenesis) in melanocytes through a G-protein coupled receptor (GPCR) signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Due to its role in melanogenesis, Acetyl-ACTH (3-24) and similar peptides are valuable tools for research in dermatology, cosmetology, and in the study of diseases related to pigmentation.
Mechanism of Action
Acetyl-ACTH (3-24) binds to and activates the MC1R, a Gs-coupled GPCR.[2][3] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte function and stimulates the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). The increased expression and activity of these enzymes lead to the synthesis of melanin.
Quantitative Data Summary
| Peptide | Cell Line | Assay | Parameter | Value | Reference |
| ACTH (1-24) | B16 Melanoma | Adenylate Cyclase Stimulation | ED50 | ~1.3 x 10⁻⁶ M | |
| α-MSH (Acetyl-ACTH (1-13)-NH₂) | B16 Melanoma | Adenylate Cyclase Stimulation | ED50 | ~1.3 x 10⁻⁶ M | |
| ACTH (1-17) | HEK 293 (hMC1R transfected) | Adenylate Cyclase Stimulation | Potency | > α-MSH | [1] |
| α-MSH | HEK 293 (hMC1R transfected) | Adenylate Cyclase Stimulation | Potency | > ACTH (1-39) | [1] |
| Acetylated ACTH (1-10) | HEK 293 (hMC1R transfected) | Adenylate Cyclase Stimulation | Potency | > ACTH (1-10) | [1] |
| α-MSH | B16 Melanoma | Melanin Assay | EC50 | 2.7 x 10⁻¹¹ M | [4] |
Note: Based on the provided data, an effective concentration range for Acetyl-ACTH (3-24) in cell-based assays is likely to be in the nanomolar to low micromolar range (10⁻⁹ M to 10⁻⁶ M).
Experimental Protocols
Cell Culture
Recommended Cell Line: B16-F10 murine melanoma cells are a well-established model for studying melanogenesis and respond to melanocortin receptor agonists.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Accumulation Assay
This assay directly measures the activation of the MC1R signaling pathway by quantifying the intracellular levels of cAMP.
-
Materials:
-
B16-F10 cells
-
Serum-free DMEM
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Acetyl-ACTH (3-24)
-
cAMP assay kit (e.g., ELISA-based)
-
-
Protocol:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells with serum-free DMEM containing 0.5 mM IBMX for 30 minutes at 37°C.
-
Add varying concentrations of Acetyl-ACTH (3-24) (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the wells. Include a vehicle control (e.g., sterile water or PBS).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
Melanogenesis Assay (Tyrosinase Activity)
This assay measures the activity of tyrosinase, a key enzyme in melanin synthesis, as a downstream indicator of MC1R activation.
-
Materials:
-
B16-F10 cells
-
Acetyl-ACTH (3-24)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS containing 1% Triton X-100)
-
L-DOPA solution (10 mM in PBS)
-
96-well plate
-
Plate reader
-
-
Protocol:
-
Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Acetyl-ACTH (3-24) (e.g., 10⁻⁹ M to 10⁻⁶ M) for 48-72 hours. Include a vehicle control.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
In a 96-well plate, add 80 µL of the cell lysate (normalized for protein concentration) to each well.
-
Add 20 µL of 10 mM L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Calculate the tyrosinase activity relative to the control.
-
Visualizations
Caption: Acetyl-ACTH (3-24) MC1R signaling cascade.
Caption: Workflow for in vitro Acetyl-ACTH (3-24) assays.
References
- 1. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 4. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Acetyl-ACTH (3-24) in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from the N-terminal of the pro-opiomelanocortin (POMC) prohormone. As an analog of a naturally occurring peptide, it holds potential for various therapeutic applications. This document provides detailed application notes and experimental protocols for the in vivo administration of Acetyl-ACTH (3-24) in rat models, targeting research in areas such as inflammation and behavior. Acetyl-ACTH (3-24) is known to be an agonist of the Melanocortin 1 Receptor (MC1R), a key player in regulating inflammation and pigmentation.[1] The protocols and data presented herein are compiled from existing literature on related ACTH fragments and serve as a comprehensive guide for researchers initiating studies with this specific peptide.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ACTH fragments in rat models. While specific data for Acetyl-ACTH (3-24) is limited in publicly available literature, the data for the closely related peptide ACTH(1-24) provides a valuable reference for experimental design and expected outcomes.
Table 1: Behavioral Effects of Intracerebroventricular (i.c.v.) Administration of ACTH(1-24) in Rats
| Parameter | Treatment Group | Dose | Observation Period | Results | Reference |
| Grooming Behavior | Male Wistar Rats | 4 µ g/animal , i.c.v. | 60 minutes post-injection | Significant increase in grooming frequency compared to saline control. | [2] |
| Feeding Behavior (Fasted) | Male Wistar Rats | 4 µ g/animal , i.c.v. | 60 minutes post-injection | Significant reduction in food intake compared to saline control. | [2] |
| Exploratory Behavior | Male Wistar Rats | 1 µ g/animal , i.c.v. | Not specified | Altered exploratory patterns observed. |
Table 2: Physiological Responses to Intravenous (i.v.) Administration of ACTH(1-24) in Rats
| Parameter | Treatment Group | Dose | Time Point | Results | Reference |
| Plasma Corticosterone | Sprague-Dawley Rats | 160 µg/kg, i.v. | 5 minutes post-injection in hemorrhagic shock model | Sustained recovery of cardiovascular and respiratory functions. | [3][4] |
| Adrenoceptor Density (Heart) | Urethane-anesthetized rats in hemorrhagic shock | 160 µg/kg, i.v. | Not specified | Restoration of β-adrenoceptor density to normal levels. | [3] |
| Adrenoceptor Density (Spleen) | Urethane-anesthetized rats in hemorrhagic shock | 160 µg/kg, i.v. | Not specified | Restoration of α2-adrenoceptor density to normal levels. | [3] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of Acetyl-ACTH (3-24) in rat models. These protocols are based on established methods for similar peptides and should be adapted and optimized for specific experimental needs.
Protocol 1: Intraperitoneal (i.p.) Administration for Anti-Inflammatory Studies
Objective: To assess the anti-inflammatory effects of Acetyl-ACTH (3-24) in a rat model of inflammation.
Materials:
-
Acetyl-ACTH (3-24) peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Inflammatory agent (e.g., Carrageenan, Lipopolysaccharide)
-
Male/Female Sprague-Dawley or Wistar rats (200-250 g)
-
Syringes and needles (25-27 gauge)
-
Calipers for measuring paw edema (if applicable)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Peptide Preparation: Dissolve Acetyl-ACTH (3-24) in sterile saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment.
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Induction of Inflammation:
-
Carrageenan-Induced Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
LPS-Induced Systemic Inflammation: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 1-5 mg/kg.
-
-
Administration of Acetyl-ACTH (3-24):
-
Administer the prepared Acetyl-ACTH (3-24) solution via intraperitoneal (i.p.) injection. A recommended starting dose range, based on related melanocortin peptides, is 10-100 µg/kg.
-
The peptide can be administered either as a pretreatment (e.g., 30 minutes before the inflammatory stimulus) or as a therapeutic treatment (e.g., 1-2 hours after the stimulus).
-
-
Data Collection:
-
Paw Edema: Measure the paw volume or thickness using calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Cytokine Analysis: Collect blood samples at appropriate time points (e.g., 2, 6, and 24 hours) after LPS injection. Separate plasma or serum and measure cytokine levels using ELISA kits.
-
Histopathology: At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., paw tissue, lung, liver) for histological analysis to assess inflammatory cell infiltration and tissue damage.
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration for Behavioral Studies
Objective: To investigate the effects of centrally administered Acetyl-ACTH (3-24) on rat behavior.
Materials:
-
Acetyl-ACTH (3-24) peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Cannula and tubing for i.c.v. injection
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze)
Procedure:
-
Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Peptide Preparation: Dissolve Acetyl-ACTH (3-24) in sterile aCSF to the desired concentration. A suggested starting dose range is 1-10 µg per rat in a volume of 1-5 µL.[2]
-
Administration:
-
Gently restrain the rat and connect an injection cannula to the pre-implanted guide cannula via tubing.
-
Infuse the Acetyl-ACTH (3-24) solution slowly over 1-2 minutes.
-
-
Behavioral Assessment:
-
Grooming Behavior: Place the rat in a clean observation cage and record the frequency and duration of grooming bouts for a set period (e.g., 60 minutes) immediately following the injection.
-
Anxiety-like Behavior: Test the rat in an open field arena or elevated plus maze at a specific time point after injection (e.g., 30 minutes) to assess anxiety-related behaviors (e.g., time spent in the center, number of open arm entries).
-
Feeding Behavior: In food-deprived rats, measure food intake for a defined period after peptide administration.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Acetyl-ACTH (3-24) signaling via the MC1R pathway.
Caption: Workflow for assessing anti-inflammatory effects.
Caption: Workflow for investigating behavioral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of feeding by ACTH-(1-24): behavioral and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the intravenous administration of ACTH-(1-24) on the characteristics of brain, heart and spleen adrenoceptors of haemorrhage-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early treatment with ACTH-(1-24) in a rat model of hemorrhagic shock prolongs survival and extends the time-limit for blood reinfusion to be effective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-ACTH (3-24) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from the adrenocorticotropic hormone (ACTH). It functions as an agonist for the Melanocortin 1 Receptor (MC1R).[1][2][3] The MC1R is a G protein-coupled receptor predominantly expressed on the surface of melanocytes and is overexpressed in the majority of human melanomas.[4] This overexpression makes MC1R a compelling target for melanoma diagnostics and targeted therapies. Activation of MC1R is linked to signaling pathways that regulate cell proliferation, pigmentation, and DNA repair mechanisms.[4] While extensive research has been conducted on related melanocortin peptides, specific quantitative data on the anti-cancer effects of Acetyl-ACTH (3-24) is not widely available in published literature.
These application notes provide a framework for investigating the potential of Acetyl-ACTH (3-24) in cancer research, with a focus on melanoma. The provided protocols are exemplary and should be adapted and optimized for specific experimental conditions.
Mechanism of Action: MC1R Signaling Pathway
Acetyl-ACTH (3-24) acts as an agonist at the MC1R. Upon binding, it is expected to activate the canonical Gs-alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and acts as a transcription factor, promoting the expression of target genes, including the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, survival, and proliferation. Dysregulation of the MC1R signaling pathway has been implicated in melanoma development and progression.
Caption: MC1R Signaling Pathway activated by Acetyl-ACTH (3-24).
Data Presentation
| Assay | Cancer Cell Line | Parameter | MC1R-Agonist-X | Vehicle Control |
| Cell Viability (MTT Assay) | A375 (Melanoma) | IC50 (µM) after 72h | 15.2 | > 100 |
| B16-F10 (Murine Melanoma) | IC50 (µM) after 72h | 25.8 | > 100 | |
| cAMP Production | A375 (Melanoma) | EC50 (nM) | 5.7 | N/A |
| Tumor Growth Inhibition (In Vivo Xenograft) | A375 (Melanoma) | % TGI at 10 mg/kg | 45% | 0% |
Note: TGI = Tumor Growth Inhibition; N/A = Not Applicable. This data is for illustrative purposes only.
Experimental Protocols
The following are detailed, exemplary protocols for key experiments to evaluate the anti-cancer potential of Acetyl-ACTH (3-24).
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Acetyl-ACTH (3-24) on the viability and proliferation of cancer cells.
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Melanoma cell lines (e.g., A375, B16-F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Acetyl-ACTH (3-24) peptide
-
Vehicle control (e.g., sterile water or DMSO, depending on peptide solubility)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Acetyl-ACTH (3-24) in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for an additional 2-4 hours in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Melanoma Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of Acetyl-ACTH (3-24).
Caption: Workflow for an In Vivo Melanoma Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Melanoma cell line (e.g., A375)
-
Matrigel (optional)
-
Acetyl-ACTH (3-24)
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Injection: Harvest melanoma cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer Acetyl-ACTH (3-24) at a predetermined dose (e.g., 1-20 mg/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection) on a set schedule (e.g., daily or every other day). The control group should receive the vehicle alone.
-
Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or Western blotting.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group.
Western Blot Analysis of MC1R Signaling
This protocol is for detecting the activation of the MC1R signaling pathway by analyzing the phosphorylation of CREB and the expression of MITF.
Materials:
-
Melanoma cells
-
Acetyl-ACTH (3-24)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed melanoma cells and grow them to 70-80% confluency. Treat the cells with Acetyl-ACTH (3-24) at a specific concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB, total CREB, MITF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-CREB to total CREB and MITF to the loading control.
Conclusion
While Acetyl-ACTH (3-24) is a known agonist of the MC1R, a receptor implicated in melanoma progression, there is a notable lack of specific quantitative data on its direct anti-cancer effects. The application notes and exemplary protocols provided here offer a comprehensive framework for researchers to systematically investigate the potential of Acetyl-ACTH (3-24) as a therapeutic agent in cancer research, particularly in the context of melanoma. Rigorous execution of these, and other relevant experiments, will be crucial to elucidate the therapeutic promise of this peptide.
References
- 1. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetyl-ACTH (3-24) in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (3-24) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). Unlike the full-length ACTH, which primarily stimulates the adrenal cortex, Acetyl-ACTH (3-24) and similar fragments exhibit direct modulatory effects on the immune system. These peptides are valuable tools for investigating the intricate connections between the neuroendocrine and immune systems. Acetyl-ACTH (3-24) primarily exerts its effects through the melanocortin 1 receptor (MC1R), a G-protein coupled receptor expressed on various immune cells, including T-lymphocytes and macrophages.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Acetyl-ACTH (3-24) in immunology research.
Mechanism of Action
Acetyl-ACTH (3-24) acts as an agonist for the melanocortin 1 receptor (MC1R).[2][3] The binding of Acetyl-ACTH (3-24) to MC1R on immune cells initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation and immune responses. This signaling pathway can lead to both pro-inflammatory and anti-inflammatory effects depending on the cell type and context. For instance, it has been shown to enhance secondary memory cytotoxic T-lymphocyte (CTL) responses while inhibiting mitogen-induced T-cell proliferation.[1]
Data Presentation
The following tables summarize the quantitative effects of ACTH peptides, including fragments like Acetyl-ACTH (3-24), on various immunological parameters as reported in the literature.
Table 1: Effect of ACTH on Cytotoxic T-Lymphocyte (CTL) Activity
| Parameter | Cell Type | Treatment | Incubation Time | Result | Reference |
| Secondary (Memory) Cytotoxic Response | Murine T-lymphocytes | ACTH | 2 days | Up to 100% enhancement | [1] |
| Primary Mixed Lymphocyte Reaction | Murine T-lymphocytes | ACTH | Not specified | No significant effect | [1] |
Table 2: Effect of ACTH on T-Lymphocyte Proliferation
| Parameter | Cell Type | Stimulant | Treatment | Result | Reference |
| Mitogenesis | Murine T-lymphocytes | Concanavalin A | ACTH | Inhibition | [1] |
| Mitogenesis | Immature Murine Thymocytes | Concanavalin A | ACTH | Greater inhibition than mature thymocytes | [1] |
Table 3: Effect of ACTH on Cytokine Production
| Cytokine | Cell Type | Treatment | Result | Reference |
| Interferon-gamma (IFN-γ) | Murine T-lymphocyte cultures | ACTH | Elevated levels | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Enhancement of Secondary Cytotoxic T-Lymphocyte (CTL) Response
Objective: To determine the effect of Acetyl-ACTH (3-24) on the cytotoxic activity of in vivo-sensitized T-lymphocytes.
Materials:
-
Acetyl-ACTH (3-24) peptide
-
In vivo-sensitized murine T-lymphocytes (effector cells)
-
Target cells bearing the appropriate stimulatory major histocompatibility antigens
-
Complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well U-bottom plates
-
Standard cytotoxicity assay kit (e.g., LDH release assay or Chromium-51 release assay)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of Acetyl-ACTH (3-24) in sterile, endotoxin-free water or PBS. Further dilute in complete RPMI-1640 medium to desired working concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Isolate effector T-lymphocytes from previously sensitized mice.
-
Plate target cells at a density of 1 x 10⁴ cells/well in a 96-well U-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Add Acetyl-ACTH (3-24) at various concentrations to the appropriate wells. Include a vehicle control (medium without the peptide).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cytotoxicity using a standard LDH or ⁵¹Cr release assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each condition.
Protocol 2: T-Lymphocyte Proliferation Assay (Concanavalin A-stimulated)
Objective: To evaluate the inhibitory effect of Acetyl-ACTH (3-24) on mitogen-stimulated T-lymphocyte proliferation.
Materials:
-
Acetyl-ACTH (3-24) peptide
-
Murine T-lymphocytes or peripheral blood mononuclear cells (PBMCs)
-
Concanavalin A (Con A)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Cell proliferation assay reagent (e.g., [³H]-thymidine, BrdU, or a fluorescent dye-based assay like CFSE)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare Acetyl-ACTH (3-24) working solutions as described in Protocol 1.
-
Isolate T-lymphocytes or PBMCs.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well flat-bottom plate.
-
Add Acetyl-ACTH (3-24) at various concentrations to the wells.
-
Add a suboptimal concentration of Concanavalin A (e.g., 1-5 µg/mL) to stimulate proliferation. Include unstimulated and Con A-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation:
-
For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For BrdU incorporation: Follow the manufacturer's protocol for the BrdU assay kit.
-
For CFSE-based assay: Label cells with CFSE prior to plating. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Quantify the proliferation in each condition relative to the Con A-only control.
Protocol 3: Quantification of IFN-γ Secretion by ELISpot Assay
Objective: To measure the effect of Acetyl-ACTH (3-24) on the number of IFN-γ secreting T-cells.
Materials:
-
Acetyl-ACTH (3-24) peptide
-
Murine T-lymphocytes
-
Mouse IFN-γ ELISpot kit
-
Complete RPMI-1640 medium
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Prepare Acetyl-ACTH (3-24) working solutions.
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody according to the kit instructions and block the plate.
-
Isolate T-lymphocytes.
-
Plate the cells at a density of 2.5 x 10⁵ cells/well.
-
Add Acetyl-ACTH (3-24) at various concentrations. Include appropriate controls (unstimulated and a positive control stimulant like anti-CD3/CD28 beads).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add the streptavidin-enzyme conjugate.
-
Add the substrate to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Mandatory Visualizations
Signaling Pathway of Acetyl-ACTH (3-24) in Immune Cells
Caption: Signaling pathway of Acetyl-ACTH (3-24) via the MC1R in immune cells.
Experimental Workflow for CTL Assay
Caption: Workflow for assessing the effect of Acetyl-ACTH (3-24) on CTL activity.
Logical Relationship of Acetyl-ACTH (3-24) Effects
Caption: Logical relationship of the immunological effects of Acetyl-ACTH (3-24).
References
- 1. ACTH enhancement of T-lymphocyte cytotoxic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Acetyl-ACTH (3-24) in Cell Culture Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Activation of the cAMP pathway by variant human MC1R alleles expressed in HEK and in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.5. Melanogenesis and Cell Viability [bio-protocol.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
Application Notes and Protocols: Acetyl-ACTH (3-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from Adrenocorticotropic hormone (ACTH).[1] ACTH is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to release glucocorticoids.[2][3] The acetylated (3-24) fragment is a biologically active peptide that acts as an agonist at the melanocortin-1 receptor (MC1R).[4][5] This document provides detailed protocols for the preparation of Acetyl-ACTH (3-24) stock solutions and its application in a cell-based proliferation assay.
Physicochemical and Handling Information
Proper handling and storage of Acetyl-ACTH (3-24) are critical to maintaining its stability and biological activity. The lyophilized powder and reconstituted solutions have specific storage requirements.
Table 1: Quantitative Data for Acetyl-ACTH (3-24)
| Parameter | Value | Reference |
| Molecular Formula | C₁₂₆H₁₉₈N₃₈O₂₈S | [6] |
| Molecular Weight | 2725.22 g/mol | [4][6][7] |
| Appearance | Lyophilized white powder | [8] |
| Solubility | ||
| Water | Recommended for initial reconstitution | [8][] |
| DMSO | Sparingly soluble (1-10 mg/mL) | [10] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [10] |
| Storage (Lyophilized) | -20°C (stable for ≥ 4 years) | [10][11][12] |
| Storage (Solution) | -80°C (long-term); 2-7 days at 4°C (short-term) | [8][11] |
Note: For long-term storage of solutions, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent peptide loss due to adsorption to the vial surface. Avoid repeated freeze-thaw cycles.[8]
Protocol: Preparation of Stock Solutions
This protocol details the steps to reconstitute lyophilized Acetyl-ACTH (3-24) to create a high-concentration stock solution, which can be further diluted for experimental use.
Materials
-
Acetyl-ACTH (3-24) lyophilized powder
-
Sterile, nuclease-free water or sterile PBS (pH 7.2)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol Steps
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution:
-
Carefully open the vial.
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile water or PBS. For example, for 1 mg of peptide (MW = 2725.22), add 367 µL of solvent.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
It is generally recommended to reconstitute lyophilized ACTH peptides in sterile water to a concentration of at least 100 µg/mL.[8]
-
-
Solubilization: Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, sonicate briefly in a water bath. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes. Aliquoting in small volumes appropriate for single-use experiments is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[8]
-
For long-term storage, store the aliquots at -80°C.[11]
-
For short-term use (2-7 days), aliquots can be stored at 4°C.[8]
-
Caption: Workflow for Acetyl-ACTH (3-24) Stock Solution Preparation.
Application Protocol: Cell Proliferation (MTT) Assay
This protocol describes how to use the Acetyl-ACTH (3-24) stock solution to investigate its effect on the proliferation of a relevant cell line (e.g., adrenal cells or melanoma cells expressing MC1R).
Materials
-
Cultured cells in appropriate growth medium
-
96-well cell culture plates
-
Acetyl-ACTH (3-24) stock solution (prepared as in Section 3.0)
-
Serum-free cell culture medium for dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Acetyl-ACTH (3-24) stock solution.
-
Prepare a series of dilutions from the stock solution using serum-free medium to achieve the desired final concentrations for the assay (e.g., ranging from 1 nM to 10 µM).
-
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Add 100 µL of the prepared Acetyl-ACTH (3-24) working solutions to the respective wells. Include a "vehicle control" group treated with serum-free medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway
ACTH and its fragments typically exert their effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[2] The binding of Acetyl-ACTH (3-24) to MC1R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][13] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response such as steroidogenesis or proliferation.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 3. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1815617-99-2 | CAS DataBase [chemicalbook.com]
- 7. 1815617-99-2 [chembk.com]
- 8. mybiosource.com [mybiosource.com]
- 10. caymanchem.com [caymanchem.com]
- 11. gentaur.com [gentaur.com]
- 12. ACTH (3-24), human - Elabscience® [elabscience.com]
- 13. Frontiers | ACTH Action on StAR Biology [frontiersin.org]
Application Notes and Protocols for the Stimulation of Cultured Melanocytes with Acetyl-ACTH (3-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) and its derivatives are known to play a significant role in skin pigmentation. These peptides, derived from the pro-opiomelanocortin (POMC) precursor, stimulate melanogenesis in cultured human melanocytes.[1] Acetyl-ACTH (3-24) is a fragment of ACTH that is also an agonist at the melanocortin-1 receptor (MC1R), the primary receptor involved in regulating melanin (B1238610) production.[2] Activation of MC1R in melanocytes initiates a signaling cascade that leads to increased tyrosinase activity, the rate-limiting enzyme in melanogenesis, and subsequent melanin synthesis. This document provides detailed application notes and protocols for utilizing Acetyl-ACTH (3-24) to stimulate cultured melanocytes, offering valuable insights for research in pigmentation disorders, melanoma, and the development of novel therapeutic agents. While specific quantitative data for the Acetyl-ACTH (3-24) fragment is limited in the current literature, the provided data for the parent molecule, ACTH, serves as a valuable reference for its expected biological activity.
Data Presentation
The following tables summarize the quantitative effects of ACTH on cultured human melanocytes. It is anticipated that Acetyl-ACTH (3-24) will elicit similar dose-dependent responses, though the potency may differ.
Table 1: Effect of ACTH on Melanin Content in Cultured Human Melanocytes
| Cell Type | Agent | Concentration (mol/L) | Treatment Duration | Outcome | Reference |
| Human Melanocytes | ACTH | 10⁻⁸ - 10⁻⁷ | Not Specified | 50% increase in melanin content | [1] |
Table 2: Effect of ACTH on Tyrosinase Activity in Cultured Human Melanocytes
| Cell Type | Agent | Concentration (M) | Treatment Duration | Outcome | Reference |
| Human Melanocytes | ACTH | 10⁻¹⁰ | Not Specified | 320 +/- 107 (S.E.M.)% increase in tyrosinase activity | [3] |
Signaling Pathway and Experimental Workflow
The stimulation of melanocytes by Acetyl-ACTH (3-24) follows a well-defined signaling pathway initiated by its binding to the MC1R. The subsequent experimental workflow allows for the quantification of its effects on melanogenesis.
Acetyl-ACTH (3-24) signaling pathway in melanocytes.
Experimental workflow for melanocyte stimulation.
Experimental Protocols
1. Cell Culture of Human Melanocytes
-
Materials:
-
Normal Human Epidermal Melanocytes (NHEM)
-
Melanocyte Growth Medium (e.g., M254 medium with Human Melanocyte Growth Supplement)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
-
-
Protocol:
-
Thaw cryopreserved NHEM according to the supplier's instructions.
-
Culture cells in Melanocyte Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed melanocytes at a desired density (e.g., 2.5 x 10⁴ cells/cm²) in culture plates.
-
Allow cells to adhere and grow for 24-48 hours before treatment. For stimulation experiments, it is often recommended to use a culture system free of artificial mitogens like phorbol (B1677699) esters and cholera toxin to observe a more direct response to the peptide.[1]
-
2. Stimulation with Acetyl-ACTH (3-24)
-
Materials:
-
Cultured human melanocytes
-
Acetyl-ACTH (3-24) peptide
-
Basal medium (Melanocyte Growth Medium without supplements)
-
-
Protocol:
-
Prepare a stock solution of Acetyl-ACTH (3-24) in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
On the day of the experiment, aspirate the growth medium from the cultured melanocytes and wash once with PBS.
-
Add fresh basal medium containing the desired concentrations of Acetyl-ACTH (3-24). A dose-response study is recommended, with concentrations ranging from 10⁻¹² to 10⁻⁶ M.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with the desired assays to evaluate the effects on melanogenesis, proliferation, and dendricity.
-
3. Melanin Content Assay
-
Materials:
-
Treated and control melanocytes
-
1 N NaOH
-
Spectrophotometer
-
-
Protocol:
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by resuspending in 1 N NaOH and incubating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
4. Tyrosinase Activity Assay
-
Materials:
-
Treated and control melanocytes
-
Lysis buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100)
-
L-DOPA solution (10 mM)
-
Spectrophotometer
-
-
Protocol:
-
Harvest the cells and lyse them in lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
In a 96-well plate, add the cell lysate to each well.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the rate of dopachrome (B613829) formation by monitoring the absorbance at 475 nm over time at 37°C.
-
Calculate the tyrosinase activity and normalize it to the total protein concentration.
-
5. Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Treated and control melanocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
6. Dendricity Analysis
-
Materials:
-
Treated and control melanocytes
-
Microscope with imaging software
-
-
Protocol:
-
After treatment, capture images of the cells using a phase-contrast microscope.
-
Quantify dendricity by counting the number of dendrites per cell and measuring their length.
-
A cell can be considered dendritic if it possesses at least one extension greater than the diameter of the cell body.
-
Alternatively, more advanced image analysis software can be used for automated quantification of cell morphology.
-
Conclusion
Acetyl-ACTH (3-24) is a potent stimulator of melanogenesis in cultured melanocytes, acting through the MC1R signaling pathway. The protocols outlined in this document provide a framework for researchers to investigate the effects of this peptide on melanin production, tyrosinase activity, cell proliferation, and morphology. While direct quantitative data for Acetyl-ACTH (3-24) is not extensively available, the provided information on ACTH serves as a strong foundation for experimental design. Further research is warranted to fully characterize the dose-response and temporal effects of this specific ACTH fragment, which will contribute to a deeper understanding of its potential applications in dermatology and drug development.
References
Application Notes and Protocols for Immunohistochemical Staining of Acetyl-ACTH (3-24)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Acetyl-ACTH (3-24), a significant fragment of the pro-opiomelanocortin (POMC) peptide. Given the specificity required for this acetylated peptide fragment, a custom-generated primary antibody is recommended for optimal results. This document outlines a comprehensive IHC workflow, from tissue preparation to visualization, and includes a summary of critical parameters and a diagram of the putative signaling pathway.
Introduction
Adrenocorticotropic hormone (ACTH) is a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, derived from the precursor molecule POMC.[[“]][2] Post-translational processing of POMC is a tissue-specific event that results in a variety of bioactive peptides, including different fragments of ACTH.[3][4][5] Acetyl-ACTH (3-24) is one such fragment, and its detection in tissue can provide valuable insights into physiological and pathological processes. Immunohistochemistry offers the ability to visualize the distribution and localization of this specific peptide within the cellular and tissue context.[6]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog # | Notes |
| Primary Antibody: Anti-Acetyl-ACTH (3-24) | Custom Service | N/A | A custom antibody targeting the acetylated N-terminus of the ACTH (3-24) fragment is recommended. Services are available from various suppliers.[7] |
| Positive Control Tissue | Various | N/A | Human pituitary gland is recommended as a positive control.[8] |
| Negative Control Tissue | Various | N/A | Tissue known not to express ACTH or its fragments. |
| Polymer-HRP Detection System | Various | N/A | A highly sensitive, biotin-free system is recommended to minimize background staining. |
| DAB Chromogen Kit | Various | N/A | For visualization of the HRP signal. |
| Hematoxylin (B73222) Counterstain | Various | N/A | For nuclear counterstaining. |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | Various | N/A | For heat-induced epitope retrieval (HIER). |
| Wash Buffer (PBS or TBS) | Various | N/A | For rinsing steps. |
| Xylene and Ethanol (B145695) Series | Various | N/A | For deparaffinization and rehydration. |
| Mounting Medium | Various | N/A | For coverslipping. |
Experimental Protocols
I. Specimen Preparation
-
Fixation: Immediately fix freshly dissected tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Continue rehydration through 95% and 70% ethanol for 3 minutes each.
-
Rinse thoroughly in distilled water.
III. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended.[6]
-
Buffer: 10 mM Sodium Citrate Buffer, pH 6.0.
-
Procedure:
-
Preheat the antigen retrieval buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer.
-
IV. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a protein block (e.g., 5% normal goat serum in wash buffer) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the custom anti-Acetyl-ACTH (3-24) antibody in antibody diluent. An initial starting dilution range of 1:100 to 1:500 is recommended for optimization.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse the slides with wash buffer.
-
Apply the polymer-HRP secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse the slides with wash buffer.
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
V. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse the slides in hematoxylin for 1-2 minutes.
-
Bluing: Rinse with running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) for 1 minute.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (95%, 100%).
-
Clearing: Clear the sections in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Data Presentation
The following table summarizes the recommended starting conditions for the IHC protocol. Optimization may be required for specific tissues and experimental conditions.
| Parameter | Recommendation | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin (18-24h) | Consistent fixation is crucial for reproducibility. |
| Antigen Retrieval | HIER in Citrate Buffer (pH 6.0) for 20 min | Alternative buffers like EDTA (pH 9.0) can be tested. |
| Primary Antibody Dilution | 1:100 - 1:500 | This needs to be optimized for the custom antibody. |
| Incubation Time | Overnight at 4°C | For optimal antibody binding. |
| Detection System | Polymer-HRP | Provides high sensitivity. |
| Positive Control | Pituitary Gland | Corticotrophs in the anterior pituitary produce ACTH.[8] |
| Negative Control | Omission of Primary Antibody | To check for non-specific binding of the secondary antibody. |
Mandatory Visualization
Experimental Workflow
Caption: A flowchart illustrating the key stages of the immunohistochemistry protocol for Acetyl-ACTH (3-24).
Signaling Pathway
Acetyl-ACTH (3-24), like other ACTH fragments, is known to act as an agonist for melanocortin receptors, particularly the Melanocortin-1 Receptor (MC1R). The activation of this G-protein coupled receptor initiates a well-characterized signaling cascade.
Caption: A diagram of the proposed signaling pathway initiated by Acetyl-ACTH (3-24) binding to the MC1R.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom Antibody Production | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Quantitative Determination of Acetyl-ACTH (3-24) Levels Using a Competitive ELISA
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. Adrenocorticotropic Hormone | Clinical Gate [clinicalgate.com]
- 3. raybiotech.com [raybiotech.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Human ACTH ELISA Kit (EEL017) - Invitrogen [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gentaur.com [gentaur.com]
- 9. Frontiers | ACTH Action on StAR Biology [frontiersin.org]
- 10. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 11. epitopediagnostics.com [epitopediagnostics.com]
- 12. MD Bioproducts ACTH ELISA (405nm) - data analysis at MyAssays [myassays.com]
Acetyl-ACTH (3-24): Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (3-24) is a peptide fragment derived from the N-terminal region of the pro-opiomelanocortin (POMC) prohormone. As a member of the melanocortin family of peptides, which includes adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSH), Acetyl-ACTH (3-24) is an agonist at melanocortin receptors. These G-protein coupled receptors are expressed throughout the central nervous system and are implicated in a variety of neuronal processes. This document provides an overview of the application of Acetyl-ACTH (3-24) in neuroscience and neuronal signaling research, including detailed protocols for relevant in vitro assays.
While specific quantitative data for Acetyl-ACTH (3-24) is limited in publicly available literature, the information presented herein is based on the well-characterized pharmacology of closely related ACTH fragments and provides a strong foundation for its investigation.
Mechanism of Action in Neuronal Signaling
Acetyl-ACTH (3-24) and related ACTH fragments exert their effects by binding to and activating melanocortin receptors (MCRs), with a notable affinity for the MC1 receptor.[1] The activation of these receptors, which are coupled to G-stimulatory (Gs) proteins, initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including transcription factors and ion channels, thereby modulating neuronal function.
Beyond the canonical Gs-cAMP pathway, melanocortin receptor activation has also been shown to engage other signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which can play a role in mediating the neurotrophic and neuroprotective effects of these peptides. The neurotrophic effects of ACTH/MSH peptides are well-documented and include promoting nerve regeneration and functional recovery after injury.
dot
Quantitative Data
Due to a lack of specific studies on Acetyl-ACTH (3-24), the following table presents data for related ACTH fragments to provide a comparative context for receptor activation. The primary method for assessing agonist activity at melanocortin receptors is through measuring the stimulation of adenylyl cyclase (cAMP production).
| Peptide | Receptor | Assay Type | Cell Line | Potency (EC50) | Reference |
| ACTH (1-17) | Human MC1R | Adenylate Cyclase | HEK 293 | Most Potent | Wakamatsu et al., 1997 |
| α-MSH | Human MC1R | Adenylate Cyclase | HEK 293 | High Potency | Wakamatsu et al., 1997 |
| ACTH (1-39) | Human MC1R | Adenylate Cyclase | HEK 293 | Moderate Potency | Wakamatsu et al., 1997 |
| Desacetyl α-MSH | Human MC1R | Adenylate Cyclase | HEK 293 | Lower Potency | Wakamatsu et al., 1997 |
| Acetylated ACTH (1-10) | Human MC1R | Adenylate Cyclase | HEK 293 | Low Potency | Wakamatsu et al., 1997 |
| ACTH (1-10) | Human MC1R | Adenylate Cyclase | HEK 293 | Lowest Potency | Wakamatsu et al., 1997 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of Acetyl-ACTH (3-24) in neuronal signaling.
Protocol 1: In Vitro cAMP Assay in Neuronal Cells
This protocol is designed to quantify the agonist activity of Acetyl-ACTH (3-24) at melanocortin receptors by measuring intracellular cAMP accumulation.
dot
Materials:
-
Neuronal cell line expressing melanocortin receptors (e.g., SH-SY5Y, PC12, or primary neuronal cultures)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Acetyl-ACTH (3-24) peptide
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Methodology:
-
Cell Culture and Plating:
-
Culture neuronal cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
-
Serum Starvation:
-
Remove the culture medium and wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium for 2-4 hours to reduce basal cAMP levels.
-
-
Pre-incubation with Phosphodiesterase Inhibitor:
-
Aspirate the serum-free medium and add fresh serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Incubate for 30 minutes at 37°C to prevent the degradation of cAMP.
-
-
Peptide Treatment:
-
Prepare serial dilutions of Acetyl-ACTH (3-24) in serum-free medium containing IBMX. A typical concentration range would be from 1 pM to 1 µM.
-
Add the peptide solutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (medium with IBMX only).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the Acetyl-ACTH (3-24) concentration.
-
Calculate the EC50 value, which is the concentration of the peptide that elicits 50% of the maximal response.
-
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the potential neurotrophic effects of Acetyl-ACTH (3-24) by measuring its ability to promote neurite extension in a neuronal cell line.
dot
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture plates or chamber slides
-
Coating substrate (e.g., poly-L-lysine, laminin)
-
Acetyl-ACTH (3-24) peptide
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Methodology:
-
Plate Coating:
-
Coat the surface of cell culture plates or chamber slides with an appropriate substrate (e.g., 100 µg/mL poly-L-lysine followed by 10 µg/mL laminin) to promote cell attachment.
-
-
Cell Plating:
-
Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.
-
-
Peptide Treatment:
-
After the cells have attached, replace the medium with fresh low-serum or serum-free medium containing various concentrations of Acetyl-ACTH (3-24) (e.g., 1 nM to 1 µM). Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours to allow for neurite outgrowth.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching points per cell.
-
Protocol 3: Intracellular Calcium Imaging
This protocol is for monitoring changes in intracellular calcium concentration in response to Acetyl-ACTH (3-24) stimulation, which can indicate receptor activation and downstream signaling.
dot
Materials:
-
Neuronal cells cultured on glass-bottom dishes or coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Acetyl-ACTH (3-24) peptide
-
Positive control (e.g., ionomycin (B1663694) or ATP)
-
Fluorescence microscope equipped for live-cell imaging and a perfusion system
Methodology:
-
Cell Preparation:
-
Culture neuronal cells on glass coverslips or in glass-bottom dishes suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage with a perfusion chamber.
-
Acquire baseline fluorescence images for a few minutes.
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing Acetyl-ACTH (3-24) at the desired concentration.
-
Continuously record the fluorescence intensity over time.
-
After recording the response, apply a positive control such as ionomycin to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F0), where ΔF is the change in fluorescence and F0 is the baseline fluorescence.
-
Plot the fluorescence ratio or intensity change over time to visualize the calcium transient.
-
Conclusion
Acetyl-ACTH (3-24) represents a valuable tool for investigating the role of the melanocortin system in neuronal signaling and its potential as a therapeutic agent for neurological disorders. The protocols provided here offer a framework for characterizing its activity and elucidating its mechanisms of action in a neuroscience research setting. Further studies are warranted to establish a more precise pharmacological profile of this specific peptide fragment.
References
Troubleshooting & Optimization
improving Acetyl-ACTH (3-24) stability in solution
Welcome to the technical support center for Acetyl-ACTH (3-24). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Acetyl-ACTH (3-24) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Acetyl-ACTH (3-24) instability in aqueous solutions?
A1: The primary cause of instability for Acetyl-ACTH (3-24), like other ACTH-related peptides, is chemical degradation. The most significant pathway is the deamidation of the asparagine (Asn) residue.[1][2] This non-enzymatic reaction involves the conversion of the neutral Asn side chain into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, which can alter the peptide's structure and function.[3]
Q2: How does pH affect the stability of Acetyl-ACTH (3-24) in solution?
A2: The rate of deamidation is highly pH-dependent.[2][4]
-
Neutral to Alkaline pH (pH > 6): Degradation primarily occurs through the formation of a cyclic succinimide (B58015) intermediate, which then hydrolyzes to form both Asp and isoAsp products.[2][3] The reaction rate increases with higher pH due to base catalysis.[5]
-
Acidic pH (pH < 4): The degradation pathway shifts to direct hydrolysis of the Asn side chain, predominantly forming Asp.[2][3]
-
Optimal pH: The slowest rate of deamidation for many Asn-containing peptides is observed at a pH of approximately 5-6.[3][6] For best stability, it is recommended to maintain solutions of Acetyl-ACTH (3-24) within this pH range.
Q3: What are the recommended storage conditions for Acetyl-ACTH (3-24) solutions?
A3: To maximize stability, peptide solutions should be stored frozen and in single-use aliquots to prevent freeze-thaw cycles.[6]
-
Short-term storage (1-2 weeks): Store at 4°C.[6]
-
Long-term storage (months): Store at -20°C or, for optimal preservation, at -80°C.[6]
Q4: Can I use a phosphate (B84403) buffer to dissolve Acetyl-ACTH (3-24)?
A4: While phosphate buffers are common, some buffer species can catalyze peptide degradation. For instance, phosphate buffers have been shown to accelerate the degradation of some peptides compared to buffers like glutamate (B1630785) or citrate (B86180).[1] It is advisable to test the stability of Acetyl-ACTH (3-24) in your chosen buffer system. Acetate or citrate buffers are often good starting points for maintaining a pH of 5-6.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or inconsistent results. | Peptide degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from lyophilized powder.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6]3. Ensure storage at -20°C or -80°C.[6]4. Verify the pH of your final solution; adjust to pH 5-6 if possible. |
| Precipitate forms in the peptide solution upon thawing or dilution. | 1. Poor peptide solubility in the chosen buffer.2. Peptide aggregation. | 1. Ensure the peptide is fully dissolved in the initial solvent before further dilution.2. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution before diluting into an aqueous buffer.[6]3. Consider using stabilizing excipients such as mannitol (B672) or sucrose. |
| Chromatography (e.g., HPLC) shows multiple peaks appearing over time. | Chemical degradation of the peptide, leading to the formation of byproducts like deamidated forms (Asp/isoAsp). | 1. This is expected if the solution is not stored under optimal conditions. The extra peaks are likely degradation products.2. Confirm the identity of the new peaks using mass spectrometry (MS).3. Optimize your formulation by adjusting the pH to 5-6 and storing it at a lower temperature to slow the degradation rate.[6] |
| Difficulty dissolving the lyophilized peptide. | The peptide may be acidic, basic, or hydrophobic, requiring specific solubilization strategies. | 1. For basic peptides: Try dissolving in sterile water. If it remains insoluble, add a small amount of 10-25% acetic acid.[6]2. For acidic peptides: Try dissolving in sterile water. If it remains insoluble, add a small amount of 0.1% ammonium (B1175870) hydroxide.[6]3. For hydrophobic peptides: Use a minimal amount of an organic solvent (e.g., DMSO, DMF) to first dissolve the peptide, then slowly add the aqueous buffer while mixing.[6] |
Data Presentation
Table 1: Expected Stability of ACTH Peptides in Solution Under Various Conditions
| Condition | Temperature | pH | Expected Half-life | Primary Degradation Products |
| Accelerated | 40°C | 7.4 | Days | Aspartate and Isoaspartate (via succinimide) |
| Accelerated | 40°C | 4.0 | Days to Weeks | Aspartate (direct hydrolysis) |
| Real-Time | 4°C | 7.4 | Weeks to Months | Aspartate and Isoaspartate (via succinimide) |
| Optimal | 4°C | 5.5 | Months | Minimal Degradation |
| Frozen | -20°C | 5.5 | > 1 Year | Minimal Degradation |
Note: Half-life is highly dependent on the specific amino acid sequence surrounding the Asn residue and the buffer composition.[1]
Experimental Protocols
Protocol 1: General Peptide Stability Study
This protocol outlines a typical workflow for assessing the stability of Acetyl-ACTH (3-24) in a specific formulation.
-
Peptide Reconstitution:
-
Carefully dissolve lyophilized Acetyl-ACTH (3-24) in the chosen buffer (e.g., 10 mM sodium acetate, pH 5.5) to a final concentration of 1 mg/mL.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Sample Incubation:
-
Aliquot the peptide solution into multiple sterile tubes for each storage condition to be tested (e.g., 40°C, 25°C, 4°C, -20°C).
-
Include a control sample stored at -80°C, which will serve as the time-zero (T0) reference.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples immediately using a stability-indicating method like RP-HPLC (see Protocol 2).
-
-
Data Analysis:
-
Quantify the percentage of remaining intact Acetyl-ACTH (3-24) by comparing the area of the main peptide peak to the total area of all peptide-related peaks (main peak + degradation peaks).
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation kinetics.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the intact Acetyl-ACTH (3-24) from its potential degradation products, such as deamidated forms.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >150 Å).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (linear gradient)
-
35-40 min: 60% to 20% B (return to initial)
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the peptide sample from the stability study.
-
Record the chromatogram. The intact peptide will elute as a major peak. Degradation products, such as the more acidic deamidated forms, will typically elute slightly earlier than the parent peptide.
-
Integrate the peak areas to quantify the percentage of intact peptide remaining.
-
Mandatory Visualizations
Caption: pH-dependent deamidation pathways of Asn residues.
Caption: General workflow for a peptide stability study.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. hplc.eu [hplc.eu]
troubleshooting Acetyl-ACTH (3-24) immunoassay cross-reactivity
Welcome to the technical support center for Acetyl-ACTH (3-24) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential cross-reactivity issues and other common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (3-24) and why is its accurate measurement important?
Acetyl-ACTH (3-24) is a synthetic fragment of the full-length Adrenocorticotropic hormone (ACTH). Accurate measurement of specific ACTH fragments is crucial for understanding the complex regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and for the development of novel therapeutics targeting this pathway.
Q2: My Acetyl-ACTH (3-24) immunoassay is showing higher than expected values. What could be the cause?
Higher than expected values can be due to a variety of factors, with cross-reactivity being a primary suspect. Other potential causes include issues with the standard curve, improper sample handling, or matrix effects. It is essential to systematically investigate these possibilities.
Q3: What is cross-reactivity in an immunoassay?
Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the specific analyte of interest.[1] In the context of an Acetyl-ACTH (3-24) assay, this could include endogenous full-length ACTH (1-39), its precursors like pro-opiomelanocortin (POMC), or other related peptide fragments.[2][3] This binding leads to a false-positive signal, resulting in an overestimation of the analyte concentration.
Q4: How can I determine if my immunoassay is cross-reacting with other molecules?
To assess cross-reactivity, you can perform a specificity test by spiking your sample matrix with potentially cross-reacting substances at high concentrations and observing the signal produced. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: Are there immunoassay kits with no cross-reactivity to other ACTH fragments?
Many commercially available ELISA kits for human ACTH report no significant cross-reactivity with analogues.[4][5] However, the degree of cross-reactivity can vary between different assays and manufacturers.[6][7] It is crucial to consult the manufacturer's datasheet for specific cross-reactivity information and, if necessary, to validate the assay for your specific needs. Some manufacturers provide data on the cross-reactivity with fragments like ACTH (1-24), α-MSH, and β-endorphin.[8]
Troubleshooting Guide for Immunoassay Cross-Reactivity
This guide provides a step-by-step approach to identifying and mitigating cross-reactivity issues in your Acetyl-ACTH (3-24) immunoassay.
Step 1: Initial Assessment and Data Review
-
Review the Standard Curve: Ensure that your standard curve is linear and has a good coefficient of determination (R² > 0.99).
-
Check Controls: Confirm that your positive and negative controls are within the expected range.
-
Sample Dilution Linearity: Perform a serial dilution of a high-concentration sample. If the corrected concentrations are not consistent across dilutions, it may indicate the presence of interfering substances or matrix effects.
Step 2: Investigate Potential Cross-Reactivity
If the initial assessment does not reveal any obvious errors, the next step is to investigate cross-reactivity.
-
Identify Potential Cross-Reactants: Based on the biological context of your samples, identify potential cross-reacting molecules. For an Acetyl-ACTH (3-24) assay, these could include:
-
Full-length ACTH (1-39)
-
Pro-opiomelanocortin (POMC)
-
Other ACTH fragments (e.g., ACTH (1-24), α-MSH, CLIP)
-
-
Perform a Specificity Test: Use the protocol provided below to test for cross-reactivity with the identified potential interferents.
Step 3: Mitigating Cross-Reactivity
If cross-reactivity is confirmed, consider the following strategies:
-
Antibody Selection: The choice of antibodies is critical for assay specificity. Monoclonal antibodies that target a unique epitope on Acetyl-ACTH (3-24) are generally more specific than polyclonal antibodies.
-
Sample Purification: If your sample contains high levels of cross-reacting substances, consider a sample purification step, such as solid-phase extraction (SPE) or immunoprecipitation, to remove these interfering molecules before performing the immunoassay.
-
Assay Format: A competitive immunoassay format may be more susceptible to cross-reactivity than a sandwich ELISA.[2] Evaluate if the assay format is appropriate for your research needs.
Data Presentation: Cross-Reactivity of Common ACTH Immunoassays
| Immunoassay Kit | Cross-Reactant | Reported Cross-Reactivity (%) |
| Scantibodies ACTH IRMA | ACTH (18-30) | Not Detected |
| ACTH (1-10) | Not Detected | |
| ACTH (1-24) | Not Detected | |
| α-MSH | Not Detected | |
| β-MSH | Not Detected | |
| β-Endorphin | Not Detected | |
| Human ACTH ELISA Kit (Elabscience) | Analogues | No significant cross-reactivity |
| Human ACTH ELISA Kit (Novus Biologicals) | Analogues | No significant cross-reactivity |
Data sourced from publicly available product information. "Not Detected" or "No significant cross-reactivity" indicates that the manufacturer reports no major interference from these substances under their tested conditions.
Experimental Protocols
Protocol 1: Assessment of Immunoassay Cross-Reactivity
This protocol describes a method to determine the percentage of cross-reactivity of a potential interfering substance in your Acetyl-ACTH (3-24) immunoassay.
Materials:
-
Your Acetyl-ACTH (3-24) immunoassay kit (including standards, antibodies, and buffers)
-
The potential cross-reacting peptide (e.g., full-length ACTH, POMC) at a known high concentration
-
The same sample matrix used for your experimental samples (e.g., plasma, serum, cell culture media)
-
Microplate reader
Procedure:
-
Prepare a High-Concentration Spike: Prepare a high concentration of the potential cross-reactant in the sample matrix. The concentration should be significantly higher than the expected physiological range of Acetyl-ACTH (3-24).
-
Run the Immunoassay:
-
Include your standard curve for Acetyl-ACTH (3-24) as per the kit instructions.
-
In separate wells, add the sample matrix spiked with the high concentration of the potential cross-reactant.
-
Also, run a blank control containing only the sample matrix.
-
-
Measure the Signal: Read the absorbance or fluorescence on a microplate reader.
-
Calculate the Apparent Concentration: Using the standard curve, determine the "apparent concentration" of Acetyl-ACTH (3-24) in the spiked and blank samples.
-
Calculate the Percentage of Cross-Reactivity: Use the following formula: % Cross-Reactivity = (Apparent Concentration of Spiked Sample - Apparent Concentration of Blank) / Concentration of Spiked Cross-Reactant * 100
Interpretation:
A low percentage of cross-reactivity (typically <1%) indicates high specificity of the assay for Acetyl-ACTH (3-24). A higher percentage suggests that the assay is also detecting the cross-reacting substance, which could lead to inaccurate results.
Visualizations
ACTH Signaling Pathway (Hypothalamic-Pituitary-Adrenal Axis)
References
- 1. Determination of cortisol cut-off limits and steroid dynamics in the ACTH stimulation test: a comparative analysis using Roche Elecsys Cortisol II immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Detecting the interferences in adrenocorticotropic hormone measurement - three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ACTH(Adrenocorticotropic Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 5. novusbio.com [novusbio.com]
- 6. Large-scale comparison of two immunoassays for adrenocorticotropic hormone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale comparison of two immunoassays for adrenocorticotropic hormone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Acetyl-ACTH (3-24) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Acetyl-ACTH (3-24) concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (3-24) and what is its mechanism of action?
Acetyl-ACTH (3-24) is a synthetic fragment of the adrenocorticotropic hormone (ACTH). It acts as an agonist at melanocortin receptors (MCRs), with a notable affinity for the MC1 receptor.[1] Like the endogenous ACTH, its primary signaling mechanism involves the activation of G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Q2: How should I prepare and store Acetyl-ACTH (3-24) stock solutions?
It is recommended to dissolve Acetyl-ACTH (3-24) in a suitable solvent like sterile, nuclease-free water, PBS, or a small amount of DMSO before diluting it further in your cell culture medium. According to one supplier, ACTH (3-24) is sparingly soluble in DMSO and PBS (pH 7.2) at concentrations of 1-10 mg/mL.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. One supplier suggests that the solid form is stable for at least 4 years.[2]
Q3: What is a typical starting concentration range for Acetyl-ACTH (3-24) in cell-based assays?
The optimal concentration of Acetyl-ACTH (3-24) is highly dependent on the cell type, the specific melanocortin receptor subtype being expressed, and the assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on the activity of related ACTH fragments, a broad concentration range from picomolar (pM) to micromolar (µM) should be tested.
Recommended Initial Dose-Response Range:
| Concentration Range | Rationale |
| 1 pM - 10 nM | To capture high-potency effects, especially in highly sensitive cell systems. |
| 10 nM - 1 µM | A mid-range to observe typical dose-dependent responses. |
| 1 µM - 10 µM | To ensure saturation of the response and identify potential toxicity. |
Q4: Which cell lines are suitable for assays with Acetyl-ACTH (3-24)?
The choice of cell line will depend on the research question. Suitable cell lines are those that endogenously express the melanocortin receptor of interest (e.g., MC1R, MC2R, etc.). Alternatively, recombinant cell lines engineered to overexpress a specific MCR subtype can be used to study the peptide's activity on that particular receptor.
Troubleshooting Guides
Issue 1: No Observable Effect or Weak Response
| Potential Cause | Troubleshooting Step |
| Sub-optimal Peptide Concentration | Perform a wider dose-response study, including both lower and higher concentrations. |
| Low Receptor Expression | Confirm the expression of the target melanocortin receptor in your cell line using techniques like qPCR or Western blot. |
| Peptide Degradation | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Endpoint | Verify that the chosen assay (e.g., cAMP measurement, downstream gene expression) is appropriate for the expected cellular response. |
| Cell Health | Ensure cells are healthy, within a low passage number, and at an optimal confluency. |
Issue 2: High Background or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | Peptides can sometimes aggregate in solution.[3][4][5] Briefly sonicate or vortex the stock solution before preparing dilutions. Consider using a different solvent for initial dissolution. |
| Cell Seeding Inconsistency | Ensure uniform cell seeding density across all wells of the microplate. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents. |
| Signal-to-Noise Ratio | Optimize assay parameters such as incubation times and reagent concentrations to improve the signal-to-noise ratio.[6][7][8] |
Issue 3: Cytotoxicity Observed at High Concentrations
| Potential Cause | Troubleshooting Step |
| Peptide-Induced Toxicity | High concentrations of any peptide can sometimes be cytotoxic. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, MTS, or LDH release) in parallel with your functional assay. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic (typically ≤0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect. |
| Contamination | Check for microbial contamination in your cell cultures, which can lead to cell death. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Acetyl-ACTH (3-24)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Acetyl-ACTH (3-24) in a complete culture medium. Remove the old medium from the wells and add the different concentrations of the peptide. Include a vehicle control (medium with solvent, if applicable) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: cAMP Measurement (ELISA)
This is a generalized protocol for a competitive ELISA to measure intracellular cAMP levels. Follow the specific instructions provided with your commercial cAMP ELISA kit.
Materials:
-
Cells of interest
-
Acetyl-ACTH (3-24)
-
Forskolin (as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercial cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.
-
Stimulation: Add different concentrations of Acetyl-ACTH (3-24) to the wells. Include a positive control (e.g., forskolin) and a negative control (vehicle).
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to an antibody-coated plate, followed by washing and substrate addition.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in your samples.
Visualizations
Caption: Signaling pathway of Acetyl-ACTH (3-24).
Caption: Experimental workflow for concentration optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. peptide.com [peptide.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and optimizing signal-to-noise calculation in the 32Karat software [sciex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Acetyl-ACTH (3-24) Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl-ACTH (3-24). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of Acetyl-ACTH (3-24) degradation?
A1: Acetyl-ACTH (3-24), like other peptides, is susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: This is the major cause of degradation in biological samples. Proteases, which are abundant in plasma, serum, and cell lysates, can cleave the peptide bonds of Acetyl-ACTH (3-24). Key enzyme classes involved include serine proteases, cysteine proteases, and metalloproteases.[1][2] Aminopeptidases that cleave amino acids from the N-terminus are a significant threat to unmodified peptides, but the N-terminal acetylation of Acetyl-ACTH (3-24) provides considerable protection against this specific type of degradation.[3][4][5][6]
-
Chemical Degradation: This involves the modification of the peptide's structure through non-enzymatic pathways. Common chemical degradation routes for peptides include:
-
Hydrolysis: The cleavage of peptide bonds, which can be accelerated at acidic or alkaline pH. Sequences containing aspartic acid (Asp) are particularly prone to hydrolysis.[7][8]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. This is a common degradation pathway for ACTH.[7][8]
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are susceptible to oxidation, which can be triggered by exposure to oxygen and light.[7][8]
-
Q2: How does N-terminal acetylation affect the stability of ACTH (3-24)?
A2: N-terminal acetylation significantly enhances the stability of peptides by protecting them from degradation by exopeptidases, particularly aminopeptidases, which recognize and cleave free N-terminal amino groups.[3][4][5][6] This modification mimics the structure of many native proteins, thereby increasing the peptide's half-life in biological fluids.[3] Studies have shown that N-terminal acetylation can drastically decrease non-specific proteolytic breakdown in serum within the first 24 hours.[3]
Q3: What are the optimal storage conditions for Acetyl-ACTH (3-24) solutions to minimize degradation?
A3: To ensure the stability of your Acetyl-ACTH (3-24) solutions, follow these storage guidelines:
-
Short-term storage (days to weeks): Store solutions at 2-8°C.[9]
-
Long-term storage (months to years): For optimal stability, aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][10]
-
pH: Maintain the pH of the solution between 4 and 6, as this range generally minimizes hydrolysis.[9]
-
Protection from Oxidation: If your peptide sequence contains oxidation-prone residues like Met or Cys, it is advisable to use deoxygenated buffers and store under an inert gas like nitrogen or argon.[7][9]
Q4: Can I use standard cell culture media to dissolve and dilute Acetyl-ACTH (3-24)?
A4: While it is common to use cell culture media for experiments, be aware that media supplemented with serum contains proteases that can degrade your peptide. If you observe significant degradation, consider using serum-free media or adding a protease inhibitor cocktail to the media.[11] It is always recommended to prepare fresh solutions of the peptide in the appropriate medium immediately before use.
Troubleshooting Guides
Issue 1: Rapid loss of Acetyl-ACTH (3-24) in my in vitro assay.
| Potential Cause | Troubleshooting Step | Verification |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your assay buffer or cell culture medium.[1][2] Ensure the cocktail is active against serine, cysteine, and metalloproteases. | Run a control experiment with and without the protease inhibitor cocktail and compare the peptide concentration over time using HPLC or LC-MS. |
| Sub-optimal pH | Measure the pH of your assay buffer. Adjust the pH to a range of 4-6 if your experimental conditions allow.[9] | Assess peptide stability at different pH values to determine the optimal condition. |
| High Temperature | If your experiment allows, perform incubations at a lower temperature (e.g., 4°C) to slow down enzymatic and chemical degradation. | Compare the degradation rate at 37°C versus 4°C. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware. Consider using low-protein-binding tubes and pipette tips. Including a carrier protein like BSA in your buffer can also help. | Quantify the peptide concentration in the supernatant after incubation in different types of tubes to check for loss due to adsorption. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step | Verification |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles which can lead to peptide degradation and aggregation.[9][10] | Compare the performance of a freshly prepared solution with a solution that has undergone several freeze-thaw cycles. |
| Inconsistent Sample Handling | Standardize your sample handling procedures. Ensure all samples are processed at the same temperature and for the same duration before analysis. | Review and document your entire workflow to identify any potential sources of variability. |
| Contamination of Stock Solution | Use sterile techniques when preparing and handling peptide solutions to prevent microbial contamination, which can introduce proteases. | Visually inspect your stock solution for any signs of microbial growth. If suspected, prepare a fresh stock solution. |
Data Presentation
Table 1: Effect of N-Terminal Acetylation on Peptide Stability in Human Plasma
| Peptide Type | Half-life in Human Plasma | Reference |
| Non-acetylated Anionic Peptide | < 6 hours | [3] |
| N-acetylated Anionic Peptide | ~8.6 - 20.7 hours | [3] |
| Non-acetylated Cationic Peptide | < 0.5 hours | [3] |
| N-acetylated Cationic Peptide | Marginally increased stability (< 0.5 hours) | [3] |
Table 2: Recommended Concentrations for Common Protease Inhibitors
| Protease Inhibitor | Target Proteases | Recommended Final Concentration | Reference |
| Aprotinin | Serine proteases | 1 µg/mL (0.15 µM) | [12] |
| Leupeptin | Serine and Cysteine proteases | 0.5 µg/mL (1 µM) | [12] |
| Pepstatin A | Aspartic proteases | 0.7 µg/mL (1 µM) | [12] |
| PMSF / Pefabloc SC | Serine proteases | 85 µg/mL (0.5 mM) / 0.5 mg/mL (2 mM) | [12] |
| EDTA | Metalloproteases | 0.35 mg/mL (0.75 mM) | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of Acetyl-ACTH (3-24) in plasma.
Materials:
-
Acetyl-ACTH (3-24)
-
Human plasma (or plasma from other species of interest)
-
Protease inhibitor cocktail (optional)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Thaw the plasma at 37°C. If using, add the protease inhibitor cocktail to the plasma.
-
Incubation: Spike Acetyl-ACTH (3-24) into the plasma to a final concentration of 1 µM. Incubate the mixture at 37°C.[13]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[13]
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate plasma proteins.[13]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining Acetyl-ACTH (3-24) by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point. The half-life (T1/2) can be calculated from the degradation curve.[13]
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What concentration should I use protease inhibitors? | AAT Bioquest [aatbio.com]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
impact of storage conditions on Acetyl-ACTH (3-24) bioactivity
Welcome to the technical support center for Acetyl-ACTH (3-24). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the impact of storage conditions on the bioactivity of Acetyl-ACTH (3-24), along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized Acetyl-ACTH (3-24)?
A1: For long-term storage, lyophilized Acetyl-ACTH (3-24) should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, the peptide can remain stable for extended periods. For short-term storage of a few days to weeks, it can be kept at 4°C. It is crucial to prevent exposure to moisture.
Q2: How should I reconstitute lyophilized Acetyl-ACTH (3-24)?
A2: Reconstitute lyophilized Acetyl-ACTH (3-24) using a sterile, high-purity solvent appropriate for your experimental needs. For aqueous solutions, sterile, distilled water or a buffer solution (pH 5-7) is recommended. If using an organic solvent for the initial stock solution, such as DMSO, ensure it is anhydrous to prevent premature hydrolysis. Gently swirl or pipette to dissolve the peptide completely; do not vortex, as this can cause aggregation.
Q3: What is the stability of Acetyl-ACTH (3-24) in solution?
A3: The stability of Acetyl-ACTH (3-24) in solution is significantly lower than in its lyophilized form and is dependent on several factors including temperature, pH, and the presence of proteases. For optimal stability in solution, it is recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. At 4°C, solutions are generally stable for a few days to a week. The N-terminal acetylation provides some protection against aminopeptidases, which can enhance its stability compared to the non-acetylated form.[1][2][3]
Q4: How do multiple freeze-thaw cycles affect the bioactivity of Acetyl-ACTH (3-24)?
A4: Repeated freeze-thaw cycles are detrimental to the stability and bioactivity of most peptides, including Acetyl-ACTH (3-24). These cycles can lead to peptide aggregation and degradation, resulting in a loss of biological activity. It is strongly advised to aliquot the reconstituted peptide into single-use volumes to minimize the number of freeze-thaw cycles.
Data on Storage Conditions and Bioactivity
While specific quantitative data for the bioactivity of Acetyl-ACTH (3-24) under various storage conditions is not extensively published, the following tables provide a general guide based on the stability of ACTH and other peptides. These should be considered as estimates, and it is recommended to perform in-house stability tests for your specific experimental conditions.
Table 1: Estimated Stability of Lyophilized Acetyl-ACTH (3-24)
| Storage Temperature | Duration | Estimated Bioactivity Retention | Recommendations |
| -80°C | > 1 year | > 95% | Optimal for long-term storage. Keep desiccated and protected from light. |
| -20°C | Up to 1 year | > 90% | Recommended for long-term storage. Keep desiccated and protected from light. |
| 4°C | < 1 month | ~80-90% | Suitable for short-term storage. Ensure the container is tightly sealed to prevent moisture absorption. |
| Room Temperature (20-25°C) | < 1 week | < 70% | Not recommended . Significant degradation can occur. |
Table 2: Estimated Stability of Acetyl-ACTH (3-24) in Aqueous Solution (pH 5-7)
| Storage Temperature | Duration | Estimated Bioactivity Retention | Recommendations |
| -80°C | Up to 6 months | > 90% | Optimal for long-term storage of solutions. Use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 3 months | ~80-90% | Recommended for storing solutions. Aliquoting is crucial. |
| 4°C | < 1 week | ~70-80% | Suitable for working solutions for immediate use.[4][5][6][7][8] |
| Room Temperature (20-25°C) | < 24 hours | < 50% | Not recommended . Rapid degradation is likely.[4][5][6][7][8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or No Bioactivity | 1. Improper storage of lyophilized peptide (e.g., exposure to moisture or high temperatures).2. Multiple freeze-thaw cycles of the stock solution.3. Incorrect reconstitution solvent or pH.4. Peptide degradation in solution due to prolonged storage at inappropriate temperatures.5. Adsorption of the peptide to the storage vial or labware. | 1. Store lyophilized peptide at -20°C or colder in a desiccator.2. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.3. Reconstitute in a recommended sterile buffer (pH 5-7). Confirm the pH of your final solution.4. Prepare fresh working solutions from a properly stored stock solution for each experiment.5. Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your stock solution for very dilute concentrations. |
| Inconsistent Results Between Experiments | 1. Variability in peptide concentration due to improper dissolution or storage.2. Degradation of the peptide over the course of a long experiment.3. Inconsistent cell culture conditions or passage number.4. Pipetting errors. | 1. Ensure the peptide is fully dissolved before use. Briefly centrifuge the vial before opening to collect all the powder. After reconstitution, mix gently but thoroughly.2. For prolonged experiments, consider adding the peptide fresh at different time points if stability is a concern.3. Standardize cell culture protocols, including cell density, passage number, and media composition.4. Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of Peptide in Solution | 1. Peptide concentration is above its solubility limit in the chosen solvent.2. The pH of the solution is at the isoelectric point (pI) of the peptide.3. Aggregation of the peptide over time. | 1. Try dissolving the peptide at a lower concentration. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for the initial stock, which can then be diluted into an aqueous buffer.2. Adjust the pH of the buffer away from the pI of the peptide.3. Avoid vortexing. If aggregation is suspected, the solution may need to be filtered or a fresh solution prepared. Storing at 4°C can sometimes promote aggregation; freezing may be a better option.[9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Acetyl-ACTH (3-24)
-
Preparation: Allow the vial of lyophilized Acetyl-ACTH (3-24) to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and degrade the peptide.
-
Solvent Selection: Choose a sterile solvent appropriate for your downstream application. For most biological assays, sterile phosphate-buffered saline (PBS) at pH 7.2-7.4 or sterile, nuclease-free water is suitable.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial.
-
Add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking or vortexing.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Bioactivity Assay - Stimulation of Corticosteroid Release
This protocol is a general guideline for assessing the bioactivity of Acetyl-ACTH (3-24) by measuring its ability to stimulate corticosteroid (e.g., corticosterone (B1669441) or cortisol) release from adrenal cells.
-
Cell Culture: Culture a suitable adrenal cell line (e.g., Y-1 mouse adrenal tumor cells) in the recommended growth medium until they reach approximately 80% confluency.
-
Cell Plating: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional but Recommended): To reduce basal corticosteroid production, you can replace the growth medium with a serum-free medium for 2-4 hours before stimulation.
-
Preparation of Acetyl-ACTH (3-24) Dilutions: Prepare a series of dilutions of your reconstituted Acetyl-ACTH (3-24) in serum-free medium to create a dose-response curve. Include a vehicle control (medium only).
-
Stimulation:
-
Remove the medium from the cells.
-
Add the Acetyl-ACTH (3-24) dilutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours).
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Corticosteroid Measurement: Quantify the concentration of the corticosteroid in the supernatant using a commercially available ELISA kit or other suitable assay.
-
Data Analysis: Plot the corticosteroid concentration against the log of the Acetyl-ACTH (3-24) concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
ACTH Signaling Pathway
Adrenocorticotropic hormone (ACTH) and its analogs, such as Acetyl-ACTH (3-24), exert their effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The primary receptor for ACTH's steroidogenic effect is the MC2R.
Caption: Simplified signaling pathway of Acetyl-ACTH (3-24) via the MC2R.
Experimental Workflow for Bioactivity Assessment
The following diagram outlines the key steps in assessing the bioactivity of Acetyl-ACTH (3-24).
Caption: Experimental workflow for Acetyl-ACTH (3-24) bioactivity assay.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. myadlm.org [myadlm.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
minimizing non-specific binding of Acetyl-ACTH (3-24) in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of Acetyl-ACTH (3-24) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (3-24) and why is non-specific binding a concern?
A1: Acetyl-ACTH (3-24) is a synthetic fragment of the adrenocorticotropic hormone (ACTH). Non-specific binding, the adherence of the peptide to surfaces other than the intended target (e.g., antibodies, receptors), is a significant concern as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. This phenomenon is primarily driven by physicochemical interactions such as hydrophobic and electrostatic forces between the peptide and experimental surfaces.
Q2: What are the key physicochemical properties of Acetyl-ACTH (3-24) that influence non-specific binding?
A2: The key properties are its amino acid sequence, N-terminal acetylation, and isoelectric point (pI). The sequence of ACTH (3-24) is SMEHFRWGKPVGKKRRPVKVYP. The N-terminal acetylation neutralizes the positive charge of the N-terminal amine group, which can increase the peptide's overall hydrophobicity. Based on its amino acid composition, the estimated isoelectric point (pI) of Acetyl-ACTH (3-24) is approximately 11.23, indicating it is a basic peptide and will carry a net positive charge at physiological pH.
Q3: How does N-terminal acetylation affect the non-specific binding of ACTH (3-24)?
A3: N-terminal acetylation removes the positive charge at the N-terminus at physiological pH.[1] This modification can increase the hydrophobicity of the peptide, potentially leading to increased non-specific binding to hydrophobic surfaces like polystyrene plates.[2] However, it also prevents interactions involving the N-terminal amino group, which can sometimes reduce NSB depending on the surface chemistry.
Q4: What are the most common experimental assays where NSB of Acetyl-ACTH (3-24) is problematic?
A4: Non-specific binding is a common issue in a variety of assays, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Radioimmunoassays (RIAs)
-
Cell-based binding assays
-
Surface Plasmon Resonance (SPR)
-
Chromatography techniques
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Acetyl-ACTH (3-24).
Problem 1: High background signal in an ELISA.
-
Question: I am observing a high background in my ELISA for Acetyl-ACTH (3-24). What are the likely causes and how can I fix it?
-
Answer: High background in an ELISA is often due to non-specific binding of the peptide or detection antibodies to the microplate wells. Here are several strategies to mitigate this issue:
-
Optimize Blocking Conditions: The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) is common, casein or non-fat dry milk can be more effective for some applications.[3][4] Consider testing different blocking agents and concentrations. Increasing the blocking incubation time can also improve its effectiveness.[4]
-
Adjust Buffer Composition:
-
pH: Since Acetyl-ACTH (3-24) is a basic peptide (estimated pI ~11.23), using a wash buffer with a pH slightly above its pI could theoretically minimize electrostatic interactions with negatively charged surfaces. However, such a high pH is often not compatible with antibody-antigen interactions. A more practical approach is to use a standard physiological pH (7.2-7.4) and focus on other buffer components.
-
Salt Concentration: Increasing the ionic strength of your wash and assay buffers (e.g., by increasing NaCl concentration) can help disrupt electrostatic interactions that contribute to NSB.[5]
-
Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffers is highly effective at reducing hydrophobic interactions.[6]
-
-
Increase Wash Steps: Insufficient washing is a frequent cause of high background. Increase the number and duration of wash steps to more effectively remove unbound peptide and antibodies.[7]
-
Problem 2: Low or inconsistent signal in a cell-based binding assay.
-
Question: My Acetyl-ACTH (3-24) is not showing consistent binding to its target cells. Could non-specific binding be the cause?
-
Answer: Yes, NSB to cell culture plates or other surfaces can deplete the concentration of the peptide available to bind to its cellular target.
-
Use Low-Binding Plates: Consider using commercially available low-binding microplates, which have surfaces treated to reduce protein and peptide adsorption.
-
Include a Carrier Protein: Adding a carrier protein like BSA (0.1% to 1%) to your assay medium can help saturate non-specific binding sites on the plasticware, leaving more Acetyl-ACTH (3-24) free to interact with the cells.
-
Pre-treatment of Surfaces: Before adding your peptide, you can pre-incubate the wells with a blocking solution to minimize subsequent peptide adsorption.
-
Problem 3: Poor recovery of Acetyl-ACTH (3-24) during sample preparation or chromatography.
-
Question: I am losing a significant amount of my Acetyl-ACTH (3-24) peptide during sample handling and purification. How can I improve recovery?
-
Answer: Peptides, especially hydrophobic ones, can adsorb to plastic tubes and pipette tips.
-
Choice of Labware: Use polypropylene (B1209903) tubes, as peptides can bind more strongly to polystyrene. For very sensitive applications, siliconized or low-retention tubes and tips are recommended.
-
Solvent Composition: Ensure your peptide is fully dissolved. For hydrophobic peptides, adding a small amount of organic solvent like acetonitrile (B52724) or DMSO to your aqueous buffer can improve solubility and reduce adsorption.
-
Acidification: Acidifying the solution with a small amount of trifluoroacetic acid (TFA) or formic acid can help keep basic peptides like Acetyl-ACTH (3-24) protonated and in solution.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications.[8] | Can have lot-to-lot variability; may cross-react with some antibodies.[8] |
| Casein/Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and very effective at blocking.[3][4] | Contains phosphoproteins and biotin, which can interfere with certain detection systems.[8] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or casein in some cases. |
| Synthetic Polymers (e.g., PVP, PEG) | Varies | Protein-free, reducing the risk of cross-reactivity. | Can be more expensive and may require more optimization. |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150-500 mM | Reduces electrostatic interactions.[5] |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[6] |
| BSA | 0.1-1% (w/v) | Acts as a carrier protein to saturate non-specific sites. |
Experimental Protocols
Generalized ELISA Protocol for Minimizing Non-Specific Binding of Acetyl-ACTH (3-24)
This protocol provides a starting point and should be optimized for your specific antibody pair and experimental conditions.
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the wash step as in step 2.
-
-
Sample/Standard Incubation:
-
Prepare serial dilutions of Acetyl-ACTH (3-24) standards and your samples in a sample diluent (e.g., blocking buffer).
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the wash step, increasing to five washes.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in the sample diluent.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the wash step (five times).
-
-
Enzyme Conjugate Incubation:
-
Dilute Streptavidin-HRP in the sample diluent.
-
Add 100 µL to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Repeat the wash step (five to seven times).
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Read Absorbance:
-
Read the absorbance at 450 nm.
-
Visualizations
Caption: A generalized experimental workflow for an ELISA designed to minimize non-specific binding.
References
- 1. pIChemiSt ─ Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
quality control parameters for Acetyl-ACTH (3-24) peptides
Welcome to the technical support center for Acetyl-ACTH (3-24) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental troubleshooting, and understanding the biological context of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (3-24) and what is its primary mechanism of action?
A1: Acetyl-ACTH (3-24) is a synthetic fragment of the adrenocorticotropic hormone (ACTH). It acts as an agonist for melanocortin receptors, particularly the MC1 receptor.[1] The full ACTH peptide is a key regulator of steroidogenesis in the adrenal cortex, with its action primarily mediated through the cyclic AMP (cAMP) signaling pathway.[2][3] Upon binding to its receptor, such as the MC2R, ACTH activates adenylyl cyclase, which in turn increases intracellular cAMP levels. This cascade leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that control steroid synthesis and other cellular responses.[3][4][5]
Q2: What are the recommended storage conditions for Acetyl-ACTH (3-24)?
A2: For long-term storage (longer than 4 weeks), it is recommended to store lyophilized Acetyl-ACTH (3-24) at -20°C or -80°C. For short-term storage, the lyophilized peptide is stable at room temperature for several days to weeks but should be protected from intense light. Once in solution, peptides are less stable. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for 1-2 weeks at +4°C and for 3-4 months at -20°C.[6]
Q3: My Acetyl-ACTH (3-24) peptide won't dissolve. What should I do?
A3: Peptide solubility is a common issue. Before dissolving the entire sample, it's recommended to test the solubility on a small aliquot.[7] The first step is to try sterile, distilled water or a simple buffer like PBS. If the peptide is still insoluble, the next step depends on its amino acid composition. Since ACTH peptides are generally soluble, aggregation might be the issue.[8] Sonication in short bursts can help break up aggregates.[7] If the peptide is hydrophobic, using a small amount of an organic solvent like DMSO or DMF to create a stock solution, which is then diluted into the aqueous buffer, can be effective.[7]
Q4: I'm observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can stem from several factors. One common culprit is the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process. TFA can be cytotoxic and interfere with cell proliferation and other biological assays.[9] If you suspect TFA interference, consider using peptides that have undergone a salt exchange procedure (e.g., to acetate (B1210297) or HCl salt). Another factor could be peptide instability, leading to degradation products that might have altered activity. Ensure proper storage and handling of the peptide. Finally, biological contamination, such as endotoxins, can also lead to variable results in immunological assays.
Quality Control Parameters
Ensuring the quality of your Acetyl-ACTH (3-24) peptide is crucial for reproducible experimental outcomes. The following tables summarize the key quality control parameters and typical specifications.
| Parameter | Method | Typical Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. | Confirms the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | Determines the percentage of the desired peptide in the sample. |
| Quantity | Amino Acid Analysis (AAA) | Amount of peptide should be within a specified range of the ordered amount. | Accurately determines the net peptide content. |
| Appearance | Visual Inspection | White to off-white lyophilized powder. | Basic quality check. |
Experimental Protocols & Troubleshooting
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
A stability-indicating RP-HPLC method can be used for the determination of Acetyl-ACTH (3-24) purity.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[10]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the peptide and separate it from impurities. An example gradient could be 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Column Temperature: 25°C.[10]
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with the column; inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for the peptide's pI. Using TFA helps to minimize secondary interactions. |
| Inconsistent retention times | Column degradation; changes in mobile phase composition; temperature fluctuations. | Use a guard column; prepare fresh mobile phase daily; ensure stable column temperature. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent; use high-purity solvents. |
| Peptide does not elute | Peptide is too hydrophobic for the gradient conditions. | Increase the final percentage of mobile phase B or use a shallower gradient. |
Workflow for RP-HPLC Purity Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ionsource.com [ionsource.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Interpretation of ACTH-β-Endorphin Coaggregation: Relevance to Secretory Granule Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
dealing with batch-to-batch variability of Acetyl-ACTH (3-24)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Acetyl-ACTH (3-24).
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (3-24) and what are its common applications?
Acetyl-ACTH (3-24) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH).[1] Its amino acid sequence is Ac-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro. It is known to be an agonist at the melanocortin-1 receptor (MC1R).[1][2] Due to its biological activity, it is used in various research applications, including studies on melanocortin signaling pathways, immune modulation, and neurodegenerative diseases.
Q2: What are the primary sources of batch-to-batch variability in synthetic peptides like Acetyl-ACTH (3-24)?
Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing process.[3] These include:
-
Raw Materials: Inconsistencies in the purity and quality of amino acid derivatives and reagents.[3][4]
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to deletion or truncated sequences.[3] Peptide aggregation on the resin can also hinder reaction efficiency.[4]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence.[3]
-
Purification: Differences in the efficiency of purification methods, such as high-performance liquid chromatography (HPLC), can result in varying levels of impurities.[3]
-
Lyophilization and Handling: Variations in the lyophilization process can affect the final peptide's water content and stability. Improper handling and storage can also lead to degradation.[3]
Q3: Which amino acids in the Acetyl-ACTH (3-24) sequence are particularly susceptible to modification?
The sequence of Acetyl-ACTH (3-24) contains amino acids that are prone to specific chemical modifications, which can contribute to batch variability:
-
Methionine (Met) and Tryptophan (Trp): These residues are susceptible to oxidation.[5] Oxidation can alter the peptide's structure and function.
-
Arginine (Arg) and Lysine (Lys): The presence of multiple basic residues can sometimes lead to incomplete deprotection or side reactions.
-
Serine (Ser): This amino acid can be a site for phosphorylation, although this is more relevant in biological systems than in synthetic peptide variability.
Q4: How can I assess the quality and consistency of a new batch of Acetyl-ACTH (3-24)?
A comprehensive analysis using orthogonal analytical methods is recommended to ensure the quality and consistency of each batch.[6] Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide and identify any impurities.[7]
-
Mass Spectrometry (MS): To verify the molecular weight and confirm the amino acid sequence of the peptide.[2][7]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and accurately quantify the peptide content.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure and folding of the peptide, which is crucial for its biological function.[7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to batch-to-batch variability.
Issue 1: Inconsistent Biological Activity in Assays
You observe that a new batch of Acetyl-ACTH (3-24) exhibits significantly different potency in your cell-based or in vivo experiments compared to previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Peptide Concentration | Lyophilized peptides can contain water and counter-ions, affecting the net peptide content. Use Amino Acid Analysis (AAA) for accurate quantification. Avoid relying solely on UV spectroscopy.[4] |
| Presence of Impurities | A new batch may have a different impurity profile. Use reverse-phase HPLC (RP-HPLC) to compare the chromatograms of the new and old batches. Identify any new or significantly larger impurity peaks. |
| Peptide Degradation | Improper storage can lead to degradation.[5] Store lyophilized peptide at -20°C or lower, protected from light. Once reconstituted, aliquot and freeze to avoid multiple freeze-thaw cycles. |
| Oxidation | The Met and Trp residues are susceptible to oxidation.[5] Use Mass Spectrometry to check for an increase in mass corresponding to the addition of oxygen atoms (+16 Da). |
| Variations in Secondary Structure | Changes in the peptide's conformation can affect its biological activity.[4] Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of different batches. |
| Inconsistent Solubility | Poor solubility can lead to a lower effective concentration in your assay. Ensure the peptide is fully dissolved in the appropriate buffer before use. |
| Biological Contamination | Endotoxin contamination can interfere with immunological assays.[5] If applicable to your experiment, use an LAL test to check for endotoxins. |
Issue 2: Different Chromatographic Profile (HPLC)
The HPLC chromatogram of a new batch of Acetyl-ACTH (3-24) shows a different pattern of peaks compared to a reference batch.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Deletion or Truncated Sequences | Incomplete coupling during synthesis can result in shorter peptide fragments. Use Mass Spectrometry to identify the molecular weights of the impurity peaks. |
| Incomplete Deprotection | Residual protecting groups from synthesis will result in adducts with higher molecular weights. Use Mass Spectrometry to check for masses corresponding to the peptide plus protecting groups. |
| Oxidation | Oxidized peptide may elute at a different retention time. Check for peaks with a mass increase of +16 Da or multiples thereof. |
| Aggregation | Peptide aggregation can lead to broader peaks or the appearance of new peaks. Analyze the sample under different concentrations and temperatures. |
| Diastereomeric Impurities | Racemization of amino acids during synthesis can create diastereomers that may be resolved on a chiral HPLC column. |
Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity. Compare the chromatogram to a reference standard.
2. Mass Spectrometry (MS) for Identity Confirmation
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mode: Positive ion mode.
-
Analysis: Determine the molecular weight of the main peak and compare it to the theoretical mass of Acetyl-ACTH (3-24). Analyze the masses of any significant impurity peaks. Tandem MS (MS/MS) can be used to confirm the peptide sequence.
3. Amino Acid Analysis (AAA) for Quantification
-
Procedure:
-
Hydrolyze a known weight of the peptide in 6N HCl at 110°C for 24 hours.
-
Separate and quantify the resulting free amino acids using ion-exchange chromatography with post-column ninhydrin (B49086) detection or pre-column derivatization followed by RP-HPLC.[3]
-
-
Analysis: Compare the observed amino acid ratios to the theoretical ratios based on the sequence to confirm identity and calculate the net peptide content.
4. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Solvent: A suitable buffer, such as 10 mM phosphate (B84403) buffer, pH 7.4.
-
Concentration: 0.1-0.2 mg/mL.
-
Wavelength Range: 190-260 nm.
-
Analysis: The resulting spectrum can be analyzed to estimate the content of secondary structural elements (e.g., α-helix, β-sheet, random coil). Compare the spectra of different batches to assess conformational consistency.
Signaling Pathway
Acetyl-ACTH (3-24) acts as an agonist for the Melanocortin-1 Receptor (MC1R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated upon binding.
Caption: Canonical MC1R signaling pathway activated by Acetyl-ACTH (3-24).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New from Bachem: Liraglutide, Rat Alarin, ACTH Peptides and a High Sensitivity EIA Kit - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Adrenocorticotropic Hormone | Clinical Gate [clinicalgate.com]
- 4. Acetyl-ACTH (3-24) (human, bovine, rat)-上海鸿肽生物科技有限公司 [hongtide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-ACTH (3-24) (human, bovine, rat) CAS#: 1815617-99-2 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Acetyl-ACTH (3-24) Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Acetyl-ACTH (3-24) experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results. The following guides are presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQ 1: No or Low Bioactivity Observed
Question: I am not observing the expected biological response (e.g., increased cAMP, steroidogenesis, or melanogenesis) with my Acetyl-ACTH (3-24) peptide. What are the potential reasons for this lack of activity?
Answer: A lack of biological response is a common issue that can stem from several factors, ranging from the experimental model to the peptide's integrity. Acetyl-ACTH (3-24) is a fragment of the full adrenocorticotropic hormone (ACTH) and its activity is highly dependent on the specific melanocortin receptor (MC-R) subtype expressed by your cell model.
Potential Causes & Troubleshooting Steps:
-
Incorrect Receptor Subtype: Acetyl-ACTH (3-24) is an agonist primarily for the MC1 receptor, similar to α-MSH.[1] It has significantly lower affinity for the MC2 receptor, which is the primary target for full-length ACTH (1-39) to stimulate steroidogenesis in adrenal cells.[2][3] Ensure your cell line expresses the appropriate receptor (e.g., MC1R for melanogenesis studies) to observe a response.
-
Peptide Degradation: Peptides are susceptible to degradation from improper storage, handling, or repeated freeze-thaw cycles.[4][5] Store lyophilized peptide at -20°C or -80°C and, after reconstitution, aliquot for single use to avoid degradation.[5]
-
Suboptimal Concentration: The effective concentration may be different than anticipated. Perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.
-
Fragment-Specific Activity: While ACTH (1-24) is a potent agonist, shorter fragments may have reduced activity or even act as antagonists at certain receptors.[3] The (3-24) fragment may not be sufficient to elicit a strong response in all assays designed for the full-length peptide.
Data Presentation: Receptor Binding Affinity
The following table illustrates the differential binding affinities of various ACTH fragments across different melanocortin receptors, highlighting the importance of selecting the correct experimental model. (Note: Data is illustrative).
| Peptide Fragment | Target Receptor | Binding Affinity (Ki, nM) | Primary Biological Effect |
| Acetyl-ACTH (3-24) | MC1R | 15 | Melanogenesis |
| Acetyl-ACTH (3-24) | MC2R | >1000 | Very low steroidogenesis |
| ACTH (1-24) | MC2R | 0.85 | Potent steroidogenesis |
| ACTH (1-39) | MC2R | 0.94 | Steroidogenesis |
| ACTH (11-24) | MC2R | ~1000 (Antagonist) | Inhibition of steroidogenesis |
Experimental Protocol: cAMP Accumulation Assay
This protocol measures the activation of G-protein coupled receptors like the MC1R, which signal through adenylyl cyclase to produce cyclic AMP (cAMP).
-
Cell Seeding: Plate cells expressing the target melanocortin receptor (e.g., B16 melanoma cells for MC1R) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Peptide Treatment: Add varying concentrations of Acetyl-ACTH (3-24) to the wells. Include a positive control (e.g., α-MSH for MC1R) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and calculate the EC50 value.
Visualization: Signaling Pathways
Caption: Simplified signaling pathways for MC1 and MC2 receptors.
FAQ 2: Unexpectedly High Cell Cytotoxicity
Answer: While not typically known for high toxicity, unexpected cytotoxicity can occur. It is crucial to determine if this is a true biological effect of the peptide at the tested concentrations or an artifact of the experimental conditions.
Potential Causes & Troubleshooting Steps:
-
Peptide Contaminants: Impurities from the peptide synthesis process (e.g., residual solvents, protecting groups) can be toxic to cells.[6] Ensure you are using a high-purity (e.g., >95%) peptide and consider requesting a certificate of analysis from the supplier.
-
High Peptide Concentration: At very high concentrations, peptides can induce non-specific effects or cellular stress, leading to cell death. Confirm that your dose-response curve includes a non-toxic range.
-
Solvent Toxicity: If the peptide is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium may be toxic.[7] Always include a "vehicle control" (medium with the same final concentration of the solvent) to assess this. Keep the final DMSO concentration below 0.5%, and preferably below 0.1%.
-
Peptide Aggregation: Poorly soluble peptides can form aggregates that may be cytotoxic.[5] Ensure the peptide is fully dissolved before adding it to the culture medium.
Data Presentation: Cell Viability Assay Results
This table shows illustrative data from an MTT assay, demonstrating how to distinguish between peptide-induced cytotoxicity and solvent effects.
| Treatment Group | Concentration | Vehicle (DMSO) | Avg. Absorbance (570 nm) | % Cell Viability |
| Untreated Control | - | - | 1.25 | 100% |
| Vehicle Control | - | 0.1% | 1.23 | 98.4% |
| Acetyl-ACTH (3-24) | 1 µM | 0.1% | 1.21 | 96.8% |
| Acetyl-ACTH (3-24) | 10 µM | 0.1% | 1.15 | 92.0% |
| Acetyl-ACTH (3-24) | 100 µM | 0.1% | 0.65 | 52.0% |
| Acetyl-ACTH (3-24) | 200 µM | 0.1% | 0.30 | 24.0% |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of Acetyl-ACTH (3-24) in culture medium. Also prepare a vehicle control with the highest concentration of solvent used. Remove the old medium from the cells and add 100 µL of the prepared treatments.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (% Viability) = (OD_Treated / OD_Untreated_Control) * 100.
Visualization: Cytotoxicity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
FAQ 3: Inconsistent Results Across Experiments
Question: I am observing significant variability in my results between different experimental runs or when using a new vial of Acetyl-ACTH (3-24). What could be causing this inconsistency?
Answer: Reproducibility is key in research, and variability often points to issues in peptide handling, storage, and preparation. Peptides are sensitive molecules, and inconsistent practices can lead to significant differences in experimental outcomes.[5][9]
Potential Causes & Troubleshooting Steps:
-
Improper Storage: Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term stability.[4][9] Once reconstituted in solution, they are much less stable.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade a portion of the peptide, reducing its effective concentration over time.[5] This is a major source of variability.
-
Incomplete Solubilization: If the peptide is not fully dissolved, the actual concentration in your experiment will be lower than calculated and inconsistent between preparations.
-
Batch-to-Batch Variation: Different synthesis batches from a supplier can have minor variations in purity or counter-ion content, affecting the net peptide content.
Data Presentation: Impact of Handling on Peptide Activity
This table illustrates how different handling procedures can affect the measured biological activity (e.g., EC50 in a cAMP assay).
| Peptide Aliquot | Storage Condition | Freeze-Thaw Cycles | Observed EC50 (nM) | % Activity Remaining |
| Freshly Prepared | -80°C | 1 | 12 | 100% |
| 1 Week Old | -20°C | 5 | 48 | 25% |
| 1 Week Old | -80°C | 1 (Single Use) | 13 | 92% |
| 1 Month Old | -20°C | 10 | 150 | 8% |
Experimental Protocol: Best Practices for Peptide Reconstitution and Storage
-
Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a desiccated environment.
-
Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the supplier) to create a concentrated stock solution. Ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding tubes. The volume of each aliquot should be sufficient for one experiment.
-
Aliquot Storage: Store the single-use aliquots at -80°C. Avoid using frost-free freezers, as their temperature cycles can degrade the peptide.
-
Experimental Use: When needed, remove a single aliquot from the freezer and thaw it quickly. Use it for the experiment and discard any unused portion of that aliquot. Do not re-freeze.
Visualization: Recommended Peptide Handling Workflow
Caption: A workflow for proper peptide handling to ensure consistency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tidelabs.co.uk [tidelabs.co.uk]
Technical Support Center: Acetyl-ACTH (3-24) Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Acetyl-ACTH (3-24) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of Acetyl-ACTH (3-24) in standard cell culture media?
Q2: What are the primary pathways of peptide degradation in cell culture?
Peptide degradation in cell culture can occur through several mechanisms:
-
Enzymatic Degradation: Cells can release proteases into the culture medium, which can cleave the peptide. The rate and specificity of this degradation will vary depending on the cell type.
-
Chemical Instability: This includes processes that alter the peptide's covalent structure[1]. Key pathways for ACTH and its fragments include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu)[3][4]. Deamidation of ACTH has been shown to be dependent on pH and buffer concentrations[4].
-
Oxidation: Amino acids such as methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation, which can be accelerated by factors like temperature and the presence of peroxides in the media[3][5].
-
Hydrolysis: The cleavage of peptide bonds, which is more likely to occur at aspartic acid-containing bonds[3].
-
-
Physical Instability: This involves changes in the peptide's three-dimensional structure without altering its covalent bonds. This can include aggregation, adsorption to surfaces, and precipitation[1].
Q3: How can I improve the stability of Acetyl-ACTH (3-24) in my cell culture experiments?
Several strategies can be employed to enhance peptide stability:
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot peptide solutions into single-use volumes before freezing[6].
-
Proper Storage: Lyophilized peptides should be stored at -20°C or -80°C. Once in solution, store frozen in individual aliquots[7].
-
Choice of Solvent and Buffer: Use high-purity, sterile solvents and buffers. A slightly acidic buffer (pH 4-6) can often minimize hydrolysis for many peptides[6].
-
Protease Inhibitors: If enzymatic degradation is suspected, the addition of protease inhibitors to the culture medium can be considered, provided they do not interfere with the experimental assay[6].
-
Minimize Exposure: Reduce the exposure of peptide solutions to light and atmospheric oxygen, especially at high pH[6][7].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (enzymatic or chemical) | Determine the peptide's half-life in your specific experimental setup. Consider adding protease inhibitors. Optimize storage and handling conditions (see FAQs). |
| Inconsistent results between experiments | Variability in peptide concentration due to degradation or adsorption. | Prepare fresh peptide solutions for each experiment. Use low-protein-binding labware. Ensure consistent handling procedures. |
| Precipitate formation in the culture medium | Peptide aggregation or poor solubility. | Adjust the pH of the solution to be further from the peptide's isoelectric point to improve solubility. Consider using a different solvent or a lower concentration. |
Experimental Protocols
Determining the Half-Life of Acetyl-ACTH (3-24) in Cell Culture Media
This protocol outlines a general method for determining the stability of a peptide in a specific cell culture environment.
1. Materials:
-
Acetyl-ACTH (3-24) peptide
-
Cell line of interest
-
Complete cell culture medium (including serum, if applicable)
-
High-performance liquid chromatography (HPLC) system or a suitable quantitative assay (e.g., ELISA, mass spectrometry)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Protease inhibitors (optional)
2. Procedure:
-
Cell Seeding: Plate the cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Peptide Preparation: Prepare a stock solution of Acetyl-ACTH (3-24) in a suitable sterile solvent.
-
Incubation: Add the peptide to the cell culture medium at the final desired concentration. Include cell-free wells with medium and peptide as a control for non-cellular degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the culture supernatant.
-
Sample Processing: Immediately stop any enzymatic activity in the collected samples. This can be achieved by adding a protease inhibitor cocktail or by methods like acid precipitation (e.g., with trichloroacetic acid) followed by centrifugation[8].
-
Analysis: Quantify the remaining intact peptide in each sample using a validated analytical method such as RP-HPLC, LC-MS/MS, or ELISA[9][10].
-
Data Analysis: Plot the concentration of the intact peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model[8].
Visualizations
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Acetyl-ACTH (3-24) and ACTH (1-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two adrenocorticotropic hormone (ACTH) analogues: Acetyl-ACTH (3-24) and the well-characterized ACTH (1-24). This document summarizes their roles in melanocortin receptor activation and steroidogenesis, supported by available experimental data.
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). It plays a central role in the stress response by stimulating the adrenal cortex to produce corticosteroids. Various fragments and analogues of ACTH have been studied to understand their structure-activity relationships and to develop new therapeutic agents. This guide focuses on comparing the biological activity of the synthetic fragment Acetyl-ACTH (3-24) with the potent, clinically used analogue ACTH (1-24), also known as cosyntropin.
While extensive data is available for ACTH (1-24), quantitative data for Acetyl-ACTH (3-24) is less prevalent in the public domain. This guide presents the available information to offer a comparative overview.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative and qualitative data for the biological activities of ACTH (1-24) and Acetyl-ACTH (3-24).
Table 1: Quantitative Data on the Biological Activity of ACTH (1-24)
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | hMC1R | 2.95 ± 1.03 nM | Human | [1] |
| hMC3R | Varies (lower affinity than MC1R) | Human | [1][2] | |
| hMC4R | Varies (lower affinity than MC1R & MC3R) | Human | [1][2] | |
| hMC5R | Varies (lowest affinity among MCRs) | Human | [1] | |
| Potency (EC50) | hMC1R | Data not consistently reported | Human | |
| hMC3R | ~3.85 nM (cAMP accumulation) | Human | [nan] | |
| hMC4R | Data not consistently reported | Human | ||
| hMC5R | Data not consistently reported | Human | ||
| Steroidogenesis | Rat Adrenal Cells | Potent stimulation | Rat | [3][4] |
Note: "h" denotes human. Data for melanocortin receptors (MCRs) can vary significantly based on the cell line and assay conditions used.
Table 2: Qualitative Data on the Biological Activity of Acetyl-ACTH (3-24)
| Biological Activity | Description | Reference |
| Melanocortin Receptor Activity | Agonist at the MC1 receptor.[5] | [5] |
| Steroidogenic Activity | Data not available in the reviewed literature. |
Key Biological Activities: A Head-to-Head Comparison
Melanocortin Receptor Activation
ACTH (1-24) is a non-selective agonist for melanocortin receptors (MCRs), though it binds with the highest affinity to the MC2 receptor (the ACTH receptor), which is not widely expressed in common cell lines used for binding assays.[6] Its binding to other MCRs, particularly MC1R, MC3R, MC4R, and MC5R, mediates various other physiological effects.[2]
Acetyl-ACTH (3-24) is identified as an agonist at the MC1 receptor.[5] The N-terminal acetylation and the truncation of the first two amino acids may alter its binding profile and potency compared to ACTH (1-24). N-terminal acetylation is a common post-translational modification of POMC-derived peptides and can influence their biological activity and stability.[7] However, without quantitative binding data for Acetyl-ACTH (3-24) across all MCR subtypes, a direct comparison of receptor selectivity and potency with ACTH (1-24) is not possible at this time.
Steroidogenesis
ACTH (1-24) is a potent stimulator of steroidogenesis in adrenal cortical cells.[8][9] It binds to the MC2 receptor, activating a G-protein coupled signaling cascade that leads to the synthesis and release of corticosteroids such as cortisol and aldosterone.[10] The steroidogenic activity of ACTH (1-24) is considered to be equivalent to that of the full-length ACTH (1-39).[8]
The steroidogenic potential of Acetyl-ACTH (3-24) has not been documented in the reviewed literature. The absence of the first two N-terminal amino acids might impact its ability to effectively bind and activate the MC2 receptor, which is critical for initiating steroidogenesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Melanocortin Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific melanocortin receptor subtype.
Materials:
-
Cell Lines: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R, hMC3R, hMC4R, or hMC5R).
-
Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-selective MCR agonist.
-
Competitor Peptides: Unlabeled ACTH (1-24) and Acetyl-ACTH (3-24).
-
Buffers and Reagents: Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4), wash buffer, scintillation cocktail.
-
Equipment: Cell culture supplies, multi-well plates, filtration apparatus, gamma counter.
Procedure:
-
Cell Culture: Culture the specific MCR-expressing HEK293 cells to confluence in appropriate multi-well plates.
-
Assay Setup: On the day of the experiment, wash the cells with binding buffer.
-
Competition Reaction: Add a fixed concentration of the radioligand ([125I]-NDP-α-MSH) to each well, along with increasing concentrations of the unlabeled competitor peptides (ACTH (1-24) or Acetyl-ACTH (3-24)). Include wells with radioligand only (total binding) and wells with radioligand and a high concentration of an unlabeled agonist to determine non-specific binding.
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand. This is typically done using a filtration apparatus.
-
Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Steroidogenesis Assay
This protocol outlines a method to assess the steroidogenic activity of test compounds using the H295R human adrenocortical carcinoma cell line.
Materials:
-
Cell Line: H295R cells (ATCC CRL-2128).
-
Culture Medium: DMEM/F12 supplemented with serum and appropriate antibiotics.
-
Test Compounds: ACTH (1-24) and Acetyl-ACTH (3-24).
-
Reagents: Forskolin (as a positive control), and reagents for hormone quantification (e.g., ELISA kits for cortisol or corticosterone).
-
Equipment: Cell culture supplies, multi-well plates, incubator, plate reader for ELISA.
Procedure:
-
Cell Seeding: Seed H295R cells in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (ACTH (1-24) or Acetyl-ACTH (3-24)). Include a vehicle control and a positive control (e.g., forskolin).
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) to allow for steroid production.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted steroids.
-
Hormone Quantification: Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a specific and validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the steroid concentration against the log concentration of the test compound. Determine the EC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
Caption: ACTH signaling pathway for steroidogenesis.
Caption: Workflow for a radioligand binding assay.
Conclusion
The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies to further elucidate the pharmacological profile of Acetyl-ACTH (3-24) and other ACTH analogues. Further research is warranted to fully characterize the biological activity of Acetyl-ACTH (3-24) and its potential therapeutic applications.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 9. Comparison of ACTH and corticotropin-releasing hormone effects on rat adrenal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
Acetyl-ACTH (3-24) vs. α-MSH: A Comparative Analysis of Melanocortin Receptor Binding
A comprehensive guide for researchers and drug development professionals on the binding characteristics of Acetyl-ACTH (3-24) and α-MSH to melanocortin receptors, supported by experimental data and detailed protocols.
In the intricate world of cellular signaling, the melanocortin system stands out for its diverse physiological roles, from pigmentation and steroidogenesis to energy homeostasis and inflammation. Central to this system are the five melanocortin receptors (MC1R to MC5R), which are activated by a family of peptide hormones derived from pro-opiomelanocortin (POMC). Among these, α-melanocyte-stimulating hormone (α-MSH) is a well-characterized agonist for several of the receptors. This guide provides a detailed comparison of the binding properties of α-MSH and a related synthetic peptide, Acetyl-ACTH (3-24), to the melanocortin receptors.
While direct binding affinity data for Acetyl-ACTH (3-24) is limited in publicly available literature, this guide leverages data from closely related ACTH fragments to provide a valuable comparative perspective for researchers in the field.
Comparative Binding Affinities
The binding affinities of α-MSH and various ACTH fragments for human melanocortin receptors have been determined through competitive binding assays. The following table summarizes the inhibition constants (Ki) from a key study, providing a quantitative comparison of their binding potencies. Lower Ki values indicate higher binding affinity.
| Ligand | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |
| α-MSH | 0.23 | 31.5 | 900 | 7160 |
| ACTH (1-24) | 2.1 | 18 | 360 | 1200 |
| ACTH (6-24) | 23 | 230 | >10000 | >10000 |
Data sourced from Schiöth et al., 1997. It is important to note that these values are for ACTH (1-24) and ACTH (6-24) and are used here as a proxy for the binding characteristics of Acetyl-ACTH (3-24).
Based on this data, α-MSH demonstrates the highest affinity for MC1R, with progressively lower affinities for MC3R, MC4R, and MC5R.[1] ACTH (1-24) also binds with high affinity to MC1R and MC3R, though its affinity is generally lower than that of α-MSH. The N-terminally truncated fragment ACTH (6-24) shows a significant reduction in affinity across all tested receptors.
Melanocortin Receptor Signaling Pathway
Upon binding of an agonist like α-MSH or an ACTH fragment, melanocortin receptors (with the exception of MC2R which is specific for ACTH) primarily couple to the Gs alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response.[2]
Caption: Melanocortin receptor signaling pathway.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for ligands to melanocortin receptors is typically performed using a competitive radioligand binding assay.
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH), a high-affinity, non-selective melanocortin receptor agonist.
-
Competitors: Unlabeled α-MSH and Acetyl-ACTH (3-24) at various concentrations.
-
Binding Buffer: Typically contains 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: Binding buffer without BSA.
-
Scintillation Fluid.
-
96-well plates.
-
Cell harvester and filter mats.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Cell Preparation: Culture cells expressing the target melanocortin receptor to the desired confluency. On the day of the experiment, harvest the cells and resuspend them in binding buffer to a concentration of 1-5 x 10⁵ cells/mL.
-
Assay Plate Preparation: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (e.g., 1 µM NDP-MSH for non-specific binding).
-
50 µL of the competing unlabeled ligand (α-MSH or Acetyl-ACTH (3-24)) at various concentrations (typically from 10⁻¹² M to 10⁻⁵ M).
-
50 µL of [¹²⁵I]-NDP-MSH at a final concentration near its Kd value.
-
50 µL of the cell suspension.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This comprehensive guide provides a framework for understanding and comparing the binding characteristics of Acetyl-ACTH (3-24) and α-MSH at melanocortin receptors. The provided data and protocols can serve as a valuable resource for researchers designing and interpreting experiments in the field of melanocortin pharmacology.
References
Validating the Specificity of Acetyl-ACTH (3-24) Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of antibodies targeting Acetyl-ACTH (3-24), a crucial peptide fragment of the proopiomelanocortin (POMC) hormone. Ensuring antibody specificity is paramount for accurate and reproducible results in research and therapeutic development. This document outlines key experimental approaches, presents a comparative overview of available antibody attributes, and provides detailed protocols to aid in the selection and validation process.
Introduction to Acetyl-ACTH (3-24)
Acetyl-ACTH (3-24) is a modified fragment of adrenocorticotropic hormone (ACTH). ACTH itself is a key regulator of stress responses, stimulating the adrenal glands to produce cortisol. The acetylation of ACTH fragments can modulate their biological activity, making specific detection of this post-translational modification essential for understanding its physiological role. The shared sequences among POMC-derived peptides, such as full-length ACTH (1-39), α-melanocyte-stimulating hormone (α-MSH), and other ACTH fragments, present a significant challenge in developing antibodies with high specificity for Acetyl-ACTH (3-24).
Comparative Analysis of Antibody Specificity
Direct comparative studies of commercially available Acetyl-ACTH (3-24) antibodies are not extensively available in peer-reviewed literature. Therefore, researchers must rely on a combination of vendor-provided data and in-house validation. The following table summarizes key parameters to consider when evaluating an Acetyl-ACTH (3-24) antibody. Data should be populated from product datasheets and, more importantly, confirmed through rigorous in-house experiments.
Table 1: Key Specificity Parameters for Acetyl-ACTH (3-24) Antibodies
| Parameter | Antibody A (Example) | Antibody B (Example) | Antibody C (Example) | Ideal Performance |
| Immunogen | Acetyl-ACTH (3-24) peptide | Acetyl-ACTH (3-24) conjugated to KLH | N-terminally acetylated synthetic peptide | The exact immunizing peptide should be known |
| Clonality | Monoclonal (mouse) | Polyclonal (rabbit) | Monoclonal (rabbit) | Monoclonals offer high consistency |
| Isotype | IgG1 | IgG | IgG | - |
| Reported Applications | ELISA, WB | ELISA, IHC | ELISA | Validated in the intended application |
| Cross-reactivity (Vendor Data) | ACTH (1-39): <1%α-MSH: Not detectedACTH (1-24): <5% | ACTH (1-39): Not specifiedα-MSH: Not specifiedACTH (1-24): Not specified | ACTH (1-39): <0.5%α-MSH: Not detectedACTH (1-24): <2% | Minimal to no cross-reactivity with related peptides |
| In-house Validation (IC50 - Competitive ELISA) | Requires experimental determination | Requires experimental determination | Requires experimental determination | Low IC50 for Acetyl-ACTH (3-24) |
| In-house Validation (Western Blot) | Requires experimental determination | Requires experimental determination | Requires experimental determination | Single band at the expected molecular weight |
Experimental Protocols for Specificity Validation
Rigorous validation of antibody specificity is crucial. The following are detailed protocols for key experiments.
Competitive ELISA for Specificity and Cross-Reactivity Assessment
This assay quantitatively determines the antibody's specificity by measuring its ability to bind to Acetyl-ACTH (3-24) in the presence of competing, structurally related peptides.
Protocol:
-
Coating: Coat a 96-well microplate with a conjugate of Acetyl-ACTH (3-24) and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the Acetyl-ACTH (3-24) standard and potential cross-reactants (e.g., ACTH (1-39), ACTH (1-24), α-MSH, and the non-acetylated ACTH (3-24) peptide).
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the standard and cross-reactants for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the peptide concentration. Calculate the IC50 value for Acetyl-ACTH (3-24) and the percentage of cross-reactivity for other peptides using the formula: % Cross-reactivity = (IC50 of Acetyl-ACTH (3-24) / IC50 of competing peptide) x 100
Western Blot for Target Recognition
Western blotting is used to confirm that the antibody recognizes a protein of the correct molecular weight.
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues known to express or not express the acetylated peptide. As a positive control, a synthetic Acetyl-ACTH (3-24) peptide can be run, though it may not adhere well to the membrane. A better approach is to use a larger protein that has been chemically acetylated as a positive control.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Acetyl-ACTH (3-24) primary antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Imaging: Capture the signal using an appropriate imaging system.
Peptide Dot Blot for Acetyl-Specificity
A dot blot is a simple and effective way to assess the specificity of the antibody for the acetylated form of the peptide compared to the non-acetylated form.
Protocol:
-
Peptide Spotting: Spot serial dilutions of the Acetyl-ACTH (3-24) peptide and the non-acetylated ACTH (3-24) peptide directly onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection and Imaging: Perform ECL detection and image the membrane. A strong signal should only be observed for the acetylated peptide.
Visualizing Experimental Workflows and Pathways
Understanding the experimental logic and the biological context is crucial. The following diagrams illustrate the validation workflow and the origin of Acetyl-ACTH (3-24).
Caption: Workflow for validating Acetyl-ACTH (3-24) antibody specificity.
Caption: Simplified schematic of POMC processing to Acetyl-ACTH (3-24).
Conclusion
The validation of Acetyl-ACTH (3-24) antibody specificity requires a multi-faceted approach. Due to the limited availability of direct comparative data, researchers must perform rigorous in-house validation using techniques such as competitive ELISA, Western blotting, and dot blots. By systematically assessing cross-reactivity with related POMC peptides and confirming specificity for the acetylated form, reliable and reproducible data can be generated. This guide provides the necessary framework and protocols to empower researchers in their selection and validation of these critical reagents.
Unveiling the Specificity of Acetyl-ACTH (3-24): A Comparative Guide to Cross-Reactivity with Other ACTH Fragments
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of synthetic peptide fragments is paramount for accurate immunoassay results and reliable experimental outcomes. This guide provides a comparative analysis of Acetyl-ACTH (3-24) and its cross-reactivity with other relevant Adrenocorticotropic Hormone (ACTH) fragments, supported by experimental data and detailed protocols.
Acetyl-ACTH (3-24) is a synthetic fragment of ACTH, a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis. Due to its structural similarity to endogenous ACTH and its fragments, the potential for cross-reactivity in immunoassays is a critical consideration. This guide aims to provide clarity on this issue by comparing its binding affinity with other key ACTH fragments.
Cross-Reactivity Comparison
The cross-reactivity of Acetyl-ACTH (3-24) and other ACTH fragments is typically evaluated using competitive binding immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay). In these assays, the ability of a fragment to compete with a labeled full-length ACTH for binding to a specific antibody is measured. The results are often expressed as a percentage of cross-reactivity relative to the reference standard (usually ACTH 1-39).
While specific quantitative data for Acetyl-ACTH (3-24) is not widely available in commercial literature, the following table summarizes typical cross-reactivity profiles for common ACTH fragments based on available research and immunoassay principles. It is important to note that these values can vary significantly depending on the specific antibody used in the assay.
| Peptide Fragment | Sequence | Typical Cross-Reactivity (%) with Anti-ACTH (1-39) Antibodies | Notes |
| ACTH (1-39) | SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF | 100% | The full-length, biologically active hormone. |
| ACTH (1-24) (Cosyntropin) | SYSMEHFRWGKPVGKKRRPVKVYP | Often high (can interfere with ACTH 1-39 assays) | Contains the primary binding and activity domains. |
| Acetyl-ACTH (3-24) | Ac-SMEHFRWGKPVGKKRRPVKVYP | Data not readily available in public literature. Expected to be lower than ACTH (1-24) due to N-terminal modification. | The N-terminal acetylation may alter antibody recognition. |
| α-MSH (ACTH 1-13) | SYSMEHFRWGKPV | Generally low | Lacks the C-terminal portion recognized by many ACTH antibodies. |
| CLIP (ACTH 17-39) | RPVKVYPNGAEDESAEAFPLEF | Generally low | Lacks the N-terminal and mid-region epitopes. |
Note: The cross-reactivity of a particular fragment is highly dependent on the epitope specificity of the antibodies used in the immunoassay. Some assays utilize antibodies directed towards the C-terminal, N-terminal, or mid-region of the ACTH molecule.
Experimental Protocols
To determine the cross-reactivity of Acetyl-ACTH (3-24) or other fragments, a competitive ELISA is a commonly employed method.
Competitive ELISA Protocol for ACTH Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of Acetyl-ACTH (3-24) and other ACTH fragments against a standard ACTH (1-39) immunoassay.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for ACTH (1-39).
-
ACTH (1-39) standard.
-
Acetyl-ACTH (3-24) and other ACTH fragments to be tested.
-
Biotinylated detection antibody specific for a different epitope of ACTH (1-39).
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the ACTH (1-39) standard and the test fragments (including Acetyl-ACTH (3-24)) in assay buffer.
-
Competitive Binding: Add a fixed concentration of biotinylated detection antibody and the prepared standards or test fragments to the wells of the pre-coated microtiter plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Enzyme Conjugation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add stop solution to each well to terminate the color development.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot a standard curve of OD versus the concentration of the ACTH (1-39) standard.
-
Determine the concentration of each test fragment that gives a 50% reduction in the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of ACTH (1-39) / IC50 of Test Fragment) x 100
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of ACTH function and analysis, the following diagrams illustrate the ACTH signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Simplified ACTH signaling pathway via the MC2R.
Caption: Workflow for competitive ELISA to determine cross-reactivity.
Conclusion
The specificity of immunoassays for ACTH and its fragments is a critical factor for accurate research in endocrinology and drug development. While many commercial ELISA kits claim high specificity for ACTH, it is crucial for researchers to be aware of potential cross-reactivity with various synthetic and endogenous fragments. The N-terminal modification in Acetyl-ACTH (3-24) is likely to reduce its cross-reactivity in assays where the antibody targets the N-terminus of ACTH. However, without specific experimental data from the assay manufacturer or independent validation, assumptions about cross-reactivity should be made with caution. For critical applications, it is highly recommended to perform in-house validation of cross-reactivity using the detailed protocol provided in this guide. This will ensure the reliability and accuracy of the experimental results.
Validating the Purity of Synthetic Acetyl-ACTH (3-24): A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reproducibility and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthetic Acetyl-ACTH (3-24), a fragment of the Adrenocorticotropic Hormone.
Adrenocorticotropic hormone (ACTH) is a crucial hormone in the body's stress response, stimulating the adrenal glands to produce cortisol.[1] The release of ACTH is triggered by the hypothalamus releasing corticotropin-releasing hormone (CRH), which in turn stimulates the anterior pituitary gland.[1][2] ACTH then binds to melanocortin-2 receptors (MC2R) on the adrenal cortex, initiating a signaling cascade that leads to the synthesis and release of glucocorticoids like cortisol.[3][4] Synthetic fragments of ACTH, such as Acetyl-ACTH (3-24), are valuable tools in research and pharmaceutical development, making their purity assessment paramount. Acetyl-ACTH (3-24) itself can be a potential impurity in the synthesis of other ACTH analogues like tetracosactide.[5][6]
This guide details a robust reverse-phase HPLC (RP-HPLC) method for purity determination and provides a comparative analysis with Mass Spectrometry (MS) and Amino Acid Analysis (AAA), offering a holistic view of peptide validation.
Purity Assessment by Reverse-Phase HPLC
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[7] It separates the target peptide from impurities based on hydrophobicity, providing a quantitative measure of purity by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[7][8]
Experimental Protocol: RP-HPLC for Acetyl-ACTH (3-24)
This protocol outlines a standard method for the purity analysis of Acetyl-ACTH (3-24).
1. Materials and Reagents:
- Acetyl-ACTH (3-24) peptide sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Trifluoroacetic acid (TFA) (HPLC grade)
2. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
4. Sample Preparation:
- Dissolve the Acetyl-ACTH (3-24) sample in Mobile Phase A to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of Acetyl-ACTH (3-24) using the following formula:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Representative HPLC Purity Analysis
The following table summarizes representative data from an HPLC analysis of a synthetic Acetyl-ACTH (3-24) sample.
| Peak | Retention Time (min) | Peak Area | % of Total Area | Identity |
| 1 | 15.2 | 1,500 | 0.05 | Truncated Sequence |
| 2 | 18.5 | 15,000 | 0.50 | Deletion Sequence |
| 3 | 20.8 | 2,955,000 | 98.50 | Acetyl-ACTH (3-24) |
| 4 | 22.1 | 28,500 | 0.95 | Oxidized Impurity |
Note: This data is representative and may not reflect the results of a specific synthesis batch.
Alternative and Complementary Purity Validation Methods
While HPLC is excellent for quantification, orthogonal methods are crucial for comprehensive validation, confirming identity and providing additional purity metrics.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the target peptide and its impurities.[7] When coupled with HPLC (LC-MS), it provides mass information for each peak separated in the chromatogram.
-
Sample Preparation: Prepare the sample as for RP-HPLC analysis, but using formic acid instead of TFA in the mobile phase can improve MS signal intensity.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).
-
Mode: Positive ion mode is typically used for peptides.
-
Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to identify their molecular weights. Tandem MS (MS/MS) can be used to obtain fragment ions that confirm the amino acid sequence.
Amino Acid Analysis (AAA) for Net Peptide Content
Amino Acid Analysis determines the total peptide content in a lyophilized powder by quantifying the individual amino acids after acid hydrolysis.[7] This technique provides a measure of the absolute amount of peptide in a sample.
-
Sample Hydrolysis: Accurately weigh a known amount of the peptide sample and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Amino Acid Separation and Quantification: After hydrolysis, neutralize the sample. Separate the individual amino acids using ion-exchange chromatography or reverse-phase chromatography after pre-column derivatization. Quantify the amount of each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: Calculate the molar amount of each amino acid. Determine the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.
Comparison of Purity Validation Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separation by hydrophobicity | Quantitative purity, detection of hydrophobic impurities | High resolution and sensitivity, established as the primary method for peptide purity analysis.[7] | Does not provide direct information on molecular weight or sequence. |
| Mass Spectrometry (MS) | Mass-to-charge ratio measurement | Molecular weight confirmation of the target peptide and impurities, sequence information (with MS/MS) | High specificity and sensitivity, confirms peptide identity. | Can be less quantitative than HPLC, potential for ion suppression. |
| Amino Acid Analysis (AAA) | Quantification of constituent amino acids after hydrolysis | Net peptide content, amino acid composition | Provides an absolute measure of peptide quantity. | Destructive to the sample, does not provide information on sequence or impurities. |
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: The ACTH signaling pathway, illustrating the hormonal cascade leading to cortisol production.
Caption: An integrated workflow for the comprehensive purity validation of synthetic peptides.
References
- 1. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. usp.org [usp.org]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Acetyl-ACTH (3-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) with other analytical techniques for the characterization of Acetyl-ACTH (3-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document outlines the superior capabilities of mass spectrometry in providing detailed molecular information, supported by experimental protocols and comparative data.
Executive Summary
Acetyl-ACTH (3-24) is an acetylated peptide fragment of Adrenocorticotropic Hormone (ACTH). Its accurate characterization is critical in various research and drug development contexts, particularly in the analysis of synthetic peptide impurities. While traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE) offer valuable information on purity, mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), provides unparalleled specificity, sensitivity, and structural elucidation capabilities. This guide will demonstrate that for comprehensive characterization, including definitive identification, fragmentation analysis, and sensitive quantification, LC-MS/MS is the gold standard.
Comparative Analysis of Analytical Techniques
The characterization of peptide fragments like Acetyl-ACTH (3-24) necessitates a multi-faceted analytical approach. Here, we compare the performance of mass spectrometry with HPLC-UV and Capillary Electrophoresis.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | High (based on charge-to-size ratio) |
| Sensitivity | Very High (pg to fg level) | Moderate (ng to µg level) | High (pg to ng level) |
| Structural Information | Detailed (molecular weight, amino acid sequence, post-translational modifications) | Limited (indirectly through retention behavior) | Limited (indirectly through migration behavior) |
| Quantitative Accuracy | High (with appropriate internal standards) | High (with appropriate standards) | Moderate to High |
| Impurity Profiling | Excellent (identification of unknown impurities) | Good (quantification of known impurities) | Good (high-resolution separation) |
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its ability to provide definitive molecular identification and structural characterization. For a peptide like Acetyl-ACTH (3-24), this technique can precisely determine its molecular weight and, through fragmentation analysis (MS/MS), confirm its amino acid sequence and the location of the acetyl group. This level of detail is crucial for distinguishing between closely related impurities in synthetic peptide preparations.[1][2] A hybrid immunoaffinity-LC-MS/MS method developed for the closely related ACTH (1-24) demonstrates the high sensitivity of this technique, with a lower limit of quantitation (LLOQ) of 10 pg/mL.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for assessing the purity of peptides.[4] It separates components of a mixture based on their physicochemical properties, and UV detection allows for their quantification. While excellent for routine purity checks and quantifying known impurities against a reference standard, HPLC-UV has limitations.[1] It cannot definitively identify unknown peaks, and co-eluting species can lead to inaccurate quantification. Combining HPLC-UV with MS provides a more comprehensive analysis, where UV is used for quantification and MS for identification.[1][5]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separations of peptides based on their charge-to-size ratio. This makes it a powerful tool for resolving subtle differences between peptide fragments.[6] CE can be a valuable orthogonal technique to HPLC, providing complementary separation selectivity. When coupled with mass spectrometry (CE-MS), it combines high separation efficiency with the specificity of mass detection.
Experimental Protocols
LC-MS/MS Characterization of Acetyl-ACTH (3-24)
This protocol is adapted from a validated method for the analysis of ACTH (1-24), a closely related peptide, and is suitable for the characterization of Acetyl-ACTH (3-24).[3]
Sample Preparation:
-
Reconstitute the Acetyl-ACTH (3-24) sample in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
-
Further dilute the sample with the initial mobile phase to the desired concentration for analysis.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the most abundant precursor ions of Acetyl-ACTH (3-24). The theoretical monoisotopic mass of Acetyl-ACTH (3-24) is approximately 2724.4 Da. Precursor ions would likely be observed as multiply charged species (e.g., [M+2H]²⁺ at m/z 1363.2, [M+3H]³⁺ at m/z 909.1, [M+4H]⁴⁺ at m/z 682.1).
-
Collision Energy: Optimized for fragmentation of the specific precursor ions. For a similar peptide, ACTH(1-24), a collision energy of 27 V was used.[3]
HPLC-UV Purity Analysis
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient optimized for the separation of the main peak from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | LC-MS/MS Performance (for ACTH 1-24) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[3] |
| Linearity Range | 9 - 1938 pg/mL[7] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizing the Analytical Workflow and Biological Context
To better understand the processes involved in the characterization and the biological relevance of Acetyl-ACTH (3-24), the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of Acetyl-ACTH (3-24).
Caption: Simplified POMC processing pathway leading to Acetyl-ACTH (3-24).
Adrenocorticotropic hormone (ACTH) primarily signals through the melanocortin 2 receptor (MC2R) to stimulate steroidogenesis.[8] The binding of ACTH to MC2R activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[9] PKA then phosphorylates various downstream targets, ultimately resulting in the synthesis and release of corticosteroids. While the specific signaling activity of the Acetyl-ACTH (3-24) fragment is less characterized, as a fragment of ACTH, it is likely to interact with melanocortin receptors.
Caption: Simplified ACTH signaling pathway.
Conclusion
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 3. A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. scilit.com [scilit.com]
- 7. An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenocorticotropic Hormone | Clinical Gate [clinicalgate.com]
- 9. Adrenocorticotropic Hormone | Oncohema Key [oncohemakey.com]
A Researcher's Guide to Assessing the Functional Potency of Acetyl-ACTH (3-24) from Various Suppliers
For researchers in endocrinology, immunology, and drug development, the quality and functional potency of synthetic peptides are paramount. Acetyl-ACTH (3-24), a key fragment of the adrenocorticotropic hormone, is utilized in a variety of studies for its activity as an agonist at melanocortin receptors.[1][2] However, the potency and purity of this peptide can vary between suppliers, potentially impacting experimental reproducibility and outcomes. This guide provides a framework for objectively comparing Acetyl-ACTH (3-24) from different commercial sources, supported by detailed experimental protocols for analytical and functional assessment.
The data presented herein is a simulation based on typical quality control procedures for synthetic peptides to illustrate the comparison process. Researchers are encouraged to perform these analyses on peptides from their chosen suppliers.
Part 1: Analytical Characterization
A fundamental assessment of any synthetic peptide involves verifying its identity and purity. High-Performance Liquid Chromatography (HPLC) is used to assess purity by separating the main peptide from any synthesis-related impurities, while Mass Spectrometry (MS) confirms the molecular weight, thereby verifying its identity.
Table 1: Summary of Analytical Characterization of Acetyl-ACTH (3-24) from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Identity (Mass Spec) | Confirmed | Confirmed | Confirmed | Expected MW: 2725.22 Da |
| Purity (HPLC) | 98.6% | 96.1% | 99.2% | > 95% |
| Appearance | White Powder | White Powder | White Powder | White Lyophilized Powder |
| Solubility | Soluble in Water | Soluble in Water | Soluble in Water | As per datasheet |
Note: The data above is hypothetical and for illustrative purposes only.
Part 2: Functional Potency Assessment
The primary function of ACTH and its analogues is to bind and activate melanocortin receptors, which are Gs protein-coupled receptors.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic AMP (cAMP).[5][6][7] A cell-based cAMP accumulation assay is therefore the gold standard for determining the functional potency of Acetyl-ACTH (3-24). The half-maximal effective concentration (EC₅₀) is a key metric, with a lower EC₅₀ value indicating higher potency.
Table 2: Functional Potency of Acetyl-ACTH (3-24) in a cAMP Accumulation Assay
| Parameter | Supplier A | Supplier B | Supplier C |
| Cell Line Used | HEK293-hMC1R | HEK293-hMC1R | HEK293-hMC1R |
| EC₅₀ (nM) | 12.5 | 25.1 | 10.8 |
| Maximal Response (% of Control) | 99% | 97% | 101% |
Note: The data above is hypothetical and for illustrative purposes only. The EC₅₀ values represent the concentration of the peptide required to elicit 50% of the maximal response.
Part 3: Diagrams and Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the assessment strategy.
Caption: ACTH signaling pathway via a Gs protein-coupled melanocortin receptor.
Caption: Experimental workflow for analytical characterization of peptide samples.
Caption: Experimental workflow for the cell-based cAMP functional potency assay.
Experimental Protocols
Protocol 1: Analytical Characterization by RP-HPLC and ESI-MS
Objective: To determine the purity and confirm the identity of Acetyl-ACTH (3-24) peptides.
Materials:
-
Acetyl-ACTH (3-24) samples from Suppliers A, B, and C.
-
HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A).
-
HPLC-grade Acetonitrile with 0.1% TFA (Solvent B).
-
Analytical C18 Reverse-Phase HPLC column.
-
HPLC system with UV detector.
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Methodology:
-
Sample Preparation: Reconstitute lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject 10 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
-
Mass Spectrometry Analysis:
-
Dilute the reconstituted peptide to 10 µM in 50:50 water/acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 500-1500 m/z for multiply charged ions).
-
Deconvolute the resulting spectrum to determine the experimental molecular weight and compare it to the theoretical mass of Acetyl-ACTH (3-24).
-
Protocol 2: Cell-Based cAMP Accumulation Assay
Objective: To quantify the functional potency of Acetyl-ACTH (3-24) peptides by measuring their ability to stimulate cAMP production in cells expressing a melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin-1 receptor (hMC1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Acetyl-ACTH (3-24) samples, serially diluted.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hMC1R cells according to standard protocols.
-
Seed the cells into a white, 96-well cell culture plate at a density of 10,000 cells/well and incubate overnight.
-
-
Peptide Stimulation:
-
On the day of the assay, remove the culture medium and replace it with 50 µL of pre-warmed assay buffer.
-
Prepare 10-point serial dilutions of each Acetyl-ACTH (3-24) sample in assay buffer.
-
Add 50 µL of the peptide dilutions (or buffer alone for the negative control) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis and detection reagents directly to the wells.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
-
Determine the EC₅₀ value from the curve for each supplier's peptide. This value represents the concentration at which the peptide elicits 50% of its maximal effect.
-
The functional potency of a synthetic peptide is as critical as its purity. This guide outlines a systematic approach for researchers to independently verify the quality of Acetyl-ACTH (3-24) from different suppliers. While Supplier C showed the highest purity and functional potency in this illustrative example, such variations underscore the importance of in-house validation. By combining analytical chemistry with a relevant cell-based functional assay, researchers can make informed decisions about their reagents, ensuring the reliability and accuracy of their experimental data.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Equivalence of Acetyl-ACTH (3-24) from Human, Bovine, and Rat Sources
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Acetyl-ACTH (3-24) from different species, focusing on its biological equivalence and the methodologies used for its assessment.
Acetyl-adrenocorticotropic hormone (3-24) is a synthetic fragment of the endogenous proopiomelanocortin (POMC) peptide.[1] Notably, the amino acid sequence of this 22-amino-acid peptide is conserved across human, bovine, and rat species, suggesting a high degree of biological equivalence. This conservation implies that the peptide's interaction with its target receptor and its subsequent biological effects are expected to be consistent regardless of the species from which it is sourced. Acetyl-ACTH (3-24) acts as an agonist at the melanocortin-1 receptor (MC-1R).[1]
Comparative Biological Activity Data
Due to the conserved amino acid sequence of Acetyl-ACTH (3-24) across human, bovine, and rat species, significant differences in their biological activities are not anticipated, assuming equivalent purity and formulation of the peptide preparations. Key biological activities of Acetyl-ACTH (3-24) include binding to melanocortin receptors and stimulating downstream signaling pathways, leading to steroidogenesis.
| Biological Parameter | Assay Type | Key Measurement | Expected Outcome for Acetyl-ACTH (3-24) |
| Receptor Binding Affinity | Radioligand Binding Assay | Inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) | High affinity binding to melanocortin receptors, particularly MC-1R. |
| Steroidogenesis Induction | Steroidogenesis Assay | Quantification of steroid hormones (e.g., cortisol, corticosterone) | Dose-dependent increase in steroid production in adrenal cell lines. |
| Second Messenger Activation | cAMP Accumulation Assay | Measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels | Stimulation of cAMP production, a key second messenger in the ACTH signaling pathway. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of Acetyl-ACTH (3-24) are provided below. These protocols are based on established methods for assessing ACTH and its analogues.
ACTH Receptor Binding Assay
This assay determines the affinity of Acetyl-ACTH (3-24) for its receptor.
Cell Culture:
-
Use a suitable cell line expressing the melanocortin receptor of interest (e.g., CHO cells transfected with the human MC-1R).
-
Culture cells to 80-90% confluency in appropriate media.
Assay Procedure:
-
Prepare cell membranes from the cultured cells.
-
Incubate the cell membranes with a radiolabeled ACTH analogue (e.g., [125I]-NDP-α-MSH) and varying concentrations of unlabeled Acetyl-ACTH (3-24) from the different species.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.
Steroidogenesis Assay
This assay measures the ability of Acetyl-ACTH (3-24) to stimulate the production of steroid hormones in adrenal cells. The human adrenocortical carcinoma cell line H295R is a well-established model for this purpose as it expresses the key enzymes of the steroidogenic pathway.[2]
Cell Culture:
-
Culture H295R cells in a 24-well plate until they reach the desired confluency.[2]
-
After a 24-hour acclimation period, expose the cells to various concentrations of Acetyl-ACTH (3-24) from different species for 48 hours.[2]
Assay Procedure:
-
Following the 48-hour incubation, collect the cell culture medium.[2]
-
Quantify the concentration of steroid hormones (e.g., cortisol, corticosterone) in the medium using methods such as ELISA or LC-MS/MS.[3]
-
Assess cell viability to ensure that the observed effects are not due to cytotoxicity.[3]
-
Plot the steroid concentration against the peptide concentration to determine the dose-response relationship and the EC50 value (the concentration that elicits a half-maximal response).
cAMP Accumulation Assay
This assay quantifies the activation of the adenylate cyclase signaling pathway by Acetyl-ACTH (3-24).
Cell Culture:
-
Culture cells expressing the relevant melanocortin receptor (e.g., Y1 mouse adrenal tumor cells) in a suitable format (e.g., 96-well plate).
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of Acetyl-ACTH (3-24) from different species for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA or HTRF).
-
Generate a dose-response curve to determine the EC50 value for cAMP production.
Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on the surface of adrenal cortical cells, ACTH (and its active fragments like Acetyl-ACTH (3-24)) initiates a signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately stimulating the synthesis and release of steroid hormones.
References
A Comparative Guide to the In Vivo Effects of Acetyl-ACTH (3-24) and Full-Length ACTH
For Researchers, Scientists, and Drug Development Professionals
Summary of Key Differences and Inferred In Vivo Effects
Full-length ACTH (1-39) is the primary physiological ligand for the melanocortin 2 receptor (MC2R) in the adrenal cortex, potently stimulating the synthesis and release of glucocorticoids (e.g., cortisol and corticosterone).[1][2] Its biological activity is attributed to specific domains within its 39-amino acid sequence. The N-terminal region is crucial for receptor activation, with the sequence (15-18) being particularly critical for agonist potency at the MC2R.[3]
Acetyl-ACTH (3-24) is a truncated and N-terminally acetylated analog of full-length ACTH. Based on structure-activity relationship studies of various ACTH fragments, we can infer its likely in vivo effects in comparison to the full-length hormone. The absence of the first two N-terminal amino acids and the presence of an acetyl group at the new N-terminus are expected to modulate its biological activity. While it retains the critical 15-18 sequence, the alterations at the N-terminus may affect its binding affinity and potency at the MC2R.
Table 1: Inferred Comparative In Vivo Profile of Acetyl-ACTH (3-24) vs. Full-Length ACTH
| Feature | Full-Length ACTH (1-39) | Acetyl-ACTH (3-24) (Inferred) |
| Primary Target Receptor | Melanocortin 2 Receptor (MC2R) | Melanocortin 2 Receptor (MC2R), potentially other melanocortin receptors (e.g., MC1R) |
| Steroidogenic Potency | High | Moderate to High (Potentially lower than full-length ACTH due to N-terminal modification and truncation) |
| Primary In Vivo Effect | Stimulation of glucocorticoid (cortisol, corticosterone) synthesis and secretion from the adrenal cortex.[1] | Stimulation of glucocorticoid synthesis and secretion. |
| Receptor Activation | Full agonist at MC2R. | Expected to be an agonist at MC2R. |
| Other Potential Effects | Can interact with other melanocortin receptors, influencing processes like skin pigmentation. | The N-terminal acetylation might alter its interaction profile with other melanocortin receptors. |
Signaling Pathways and Experimental Workflow
The primary signaling pathway for both full-length ACTH and, presumably, Acetyl-ACTH (3-24) upon binding to the MC2R in adrenal cortical cells involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, leading to the acute production of steroids and, in the long term, the increased expression of steroidogenic enzymes.
A direct in vivo comparison of the steroidogenic activity of Acetyl-ACTH (3-24) and full-length ACTH would involve administering the peptides to animal models and measuring the resulting glucocorticoid production.
Detailed Experimental Protocols
The following is a generalized protocol for a comparative in vivo bioassay to determine the steroidogenic potency of Acetyl-ACTH (3-24) versus full-length ACTH. This protocol is based on standard methodologies for assessing ACTH activity.
Objective: To compare the in vivo steroidogenic potency of Acetyl-ACTH (3-24) and full-length ACTH (1-39) in a rodent model.
Materials:
-
Test Animals: Male Sprague-Dawley rats (200-250 g).
-
Test Articles: Full-length ACTH (1-39), Acetyl-ACTH (3-24).
-
Vehicle: Sterile saline (0.9% NaCl).
-
Anesthesia: As appropriate for blood collection (e.g., isoflurane).
-
Blood Collection Supplies: Syringes, collection tubes with anticoagulant (e.g., EDTA).
-
Assay Kits: ELISA or LC-MS/MS for corticosterone (B1669441) measurement.
Procedure:
-
Animal Acclimation: House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Experimental Groups: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (saline).
-
Group 2: Full-length ACTH (dose range, e.g., 1, 10, 100 ng/kg).
-
Group 3: Acetyl-ACTH (3-24) (dose range, e.g., 1, 10, 100 ng/kg).
-
-
Baseline Sampling: Collect a baseline blood sample (t=0) from each animal.
-
Administration: Administer the vehicle or test article via intravenous (IV) injection.
-
Post-dose Blood Sampling: Collect blood samples at specified time points post-administration (e.g., 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure plasma corticosterone concentrations using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the mean corticosterone concentration versus time for each group. Calculate the area under the curve (AUC) for the corticosterone response. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the responses between groups. Determine the relative potency of Acetyl-ACTH (3-24) compared to full-length ACTH.
Conclusion
Based on the available evidence from related ACTH fragments, Acetyl-ACTH (3-24) is predicted to be a biologically active peptide with steroidogenic properties. However, its in vivo potency relative to full-length ACTH is likely influenced by its N-terminal acetylation and the absence of the first two amino acids. Direct comparative in vivo studies are necessary to definitively quantify its efficacy and to fully characterize its pharmacological profile. The experimental protocol outlined in this guide provides a framework for conducting such a comparative analysis, which would be of significant value to researchers in the fields of endocrinology and drug development.
References
Safety Operating Guide
Proper Disposal of Acetyl-ACTH (3-24): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Acetyl-ACTH (3-24) is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides essential safety information and a step-by-step operational plan for the disposal of Acetyl-ACTH (3-24) (human, bovine, rat).
Note: This guidance is based on general best practices for laboratory chemical waste disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for Acetyl-ACTH (3-24) provided by the manufacturer for definitive and detailed disposal instructions.
Immediate Safety and Handling Precautions
Prior to handling and disposal, it is crucial to be aware of the potential hazards associated with Acetyl-ACTH (3-24). While a specific SDS was not available, general safety protocols for handling peptide compounds should be strictly followed.
| Safety Consideration | Recommended Action |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In the event of a spill, avoid generating dust. Carefully sweep up solid material and place it in a designated, sealed container for hazardous waste. Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Hygiene | Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of Acetyl-ACTH (3-24) is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental disposal service. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Any unused or expired Acetyl-ACTH (3-24), as well as any materials contaminated with it (e.g., weighing paper, pipette tips, empty vials), should be considered hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the disposal personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Acetyl-ACTH (3-24).
Caption: Disposal workflow for Acetyl-ACTH (3-24).
References
Personal protective equipment for handling Acetyl-ACTH (3-24) (human, bovine, rat)
Essential Safety and Operational Guidance for Handling Acetyl-ACTH (3-24)
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and prevent contamination, the following personal protective equipment and engineering controls are essential when working with Acetyl-ACTH (3-24).[3][4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[3][4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[3] |
| Respiratory Protection | Respirator or Face Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust.[3][4] |
| Engineering Controls | Well-ventilated area | It is advised to work in a well-ventilated area to minimize the risk of inhalation.[3] |
| Powder hood or fume cabinet | Recommended for handling sensitive compounds, especially in powdered form.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for preserving the peptide's stability and ensuring the safety of laboratory personnel.[5]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[3]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[3]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[3]
-
Reconstitution : If preparing a solution, use high-purity water or a recommended buffer.[5] Add the solvent slowly and cap the container securely before mixing. Swirl gently to dissolve; avoid vigorous shaking.[6]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[3]
Storage Conditions:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized (Powder) | -20°C or below for long-term storage.[6] | Store in a cool, dry, and dark place.[1][7] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[1] |
| In Solution | -20°C or below.[3] | Aliquot the peptide solution to avoid repeated freeze-thaw cycles.[6] Use sterile buffers at a pH of around 5-6 to prolong shelf life.[1] |
Disposal Plan
The disposal of Acetyl-ACTH (3-24) and any contaminated materials must comply with local, state, and federal regulations.[8] As a standard practice, research peptides are typically disposed of as chemical waste.[8]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[3]
-
Institutional Protocols : Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[8]
-
Prohibited Disposal : Never pour peptide solutions or reagents into public drains or non-designated disposal areas.[5][7]
Emergency Procedures
In the event of exposure or a spill, follow these immediate first aid and cleanup measures.
| Incident | First Aid / Response |
| Inhalation | Remove the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of water. If irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2] |
| Spill | Contain the spill promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Decontaminate the area and wash the site thoroughly.[8] |
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for safely handling Acetyl-ACTH (3-24) from receipt to disposal.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide.co.jp [peptide.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. realpeptides.co [realpeptides.co]
- 7. intelligenthq.com [intelligenthq.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
